molecular formula C11H16N2O3 B2620556 Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate CAS No. 2203403-87-4

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Cat. No.: B2620556
CAS No.: 2203403-87-4
M. Wt: 224.26
InChI Key: CSBFLLVVHGRIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a high-value, multifunctional chemical intermediate designed for advanced pharmaceutical research and drug discovery applications. It incorporates two highly versatile functional groups—a protected carboxylate (Boc) and a cyano group—on a piperidine scaffold that also features a reactive 2-oxo (ketone) handle. This unique combination makes it a privileged scaffold for constructing diverse compound libraries. In medicinal chemistry, this compound serves as a critical precursor for the synthesis of more complex molecules. Piperidine derivatives are frequently explored as core structures in bioactive compounds, and the presence of the 2-oxo group provides a site for further derivatization, such as the formation of carbonyl-containing derivatives or other heterocyclic systems . The Boc protecting group is readily removable under mild acidic conditions, allowing for facile nitrogen functionalization to generate secondary amines for further coupling or salt formation . The cyano group can serve as a versatile synthetic intermediate, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in cyclization reactions . Research into related 4-cyano piperidine and tetrahydrothieno[2,3-c]pyridine derivatives has demonstrated their significant potential in anticancer drug discovery, particularly as inhibitors of tubulin polymerization, which is a validated target for anticancer therapy . These compounds have been shown to inhibit cancer cell growth, disrupt tubulin polymerization leading to cell cycle arrest in the G2/M phase, and induce apoptosis (programmed cell death) in cancer cells . As such, Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate represents a strategic starting point for researchers developing novel therapeutic agents in oncology and other disease areas. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-12)6-9(13)14/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFLLVVHGRIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-Butyl 4-Cyano-2-Oxopiperidine-1-Carboxylate (CAS: 2203403-87-4): A Strategic sp³-Rich Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s transition from flat, sp²-hybridized aromatic compounds to sp³-rich, three-dimensional scaffolds has fundamentally reshaped hit-to-lead optimization. This "escape from flatland" improves physicochemical properties, enhances target selectivity, and reduces clinical attrition rates[1]. Among the most versatile scaffolds utilized in Fragment-Based Drug Discovery (FBDD) are functionalized piperidines[2]. This technical guide provides an in-depth analysis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) , detailing its structural rationale, orthogonal reactivity, and integration into drug development workflows.

Physicochemical Profiling & Molecular Identity

Understanding the precise molecular metrics of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems. The data below summarizes the core identity of the title compound[3].

PropertySpecification
Chemical Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
CAS Registry Number 2203403-87-4
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Purity (Commercial Standard) ≥95%
IUPAC Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
SMILES String O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C

Structural Rationale in Medicinal Chemistry

The selection of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is not arbitrary; it is driven by specific structural features that solve common medicinal chemistry challenges[4]:

  • sp³ Character & 3D Shape: The saturated piperidine ring provides a non-planar geometry. This allows the engineering of complex protein-ligand interactions (such as accessing deep hydrophobic pockets) that are inaccessible to flat aromatic rings[1].

  • Limited Rotatable Bonds: The cyclic nature of the core restricts conformational entropy. When the molecule binds to a target receptor, the entropic penalty is minimized, often leading to higher binding affinities.

  • Orthogonal Reactivity Handles: The molecule possesses three distinct functional domains that can be manipulated independently without interfering with one another:

    • The Cyano Group (-C≡N): A versatile electrophilic handle at the C4 position.

    • The Lactam Core (2-oxo): Provides structural rigidity and acts as a potent hydrogen bond acceptor.

    • The Boc Protecting Group: Shields the lactam nitrogen, allowing harsh nucleophilic or reductive conditions to be applied to the cyano group.

Orthogonal Reactivity & Synthetic Applications

The true value of CAS 2203403-87-4 lies in its synthetic plasticity. Depending on the desired pharmacophore, the building block can be divergently functionalized.

Reactivity Center tert-butyl 4-cyano-2-oxopiperidine -1-carboxylate Cyano_Amine Primary Amine (Reduction) Center->Cyano_Amine H2, Pd/C or Raney Ni Cyano_Acid Carboxylic Acid (Hydrolysis) Center->Cyano_Acid NaOH, H2O, Δ Cyano_Tetrazole Tetrazole (Cycloaddition) Center->Cyano_Tetrazole NaN3, NH4Cl Boc_Deprotect Free Lactam NH (Acidic Cleavage) Center->Boc_Deprotect TFA or HCl/Dioxane Lactam_Reduce Substituted Piperidine (Lactam Reduction) Center->Lactam_Reduce BH3-THF or LiAlH4

Orthogonal functionalization of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Self-Validating Experimental Protocol: N-Boc Protection

To utilize this scaffold, chemists often need to synthesize it from the unprotected 4-cyano-2-oxopiperidine precursor. Below is a rigorously designed, self-validating protocol for the catalytic N-Boc protection of the lactam.

Objective: Synthesize tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate via nucleophilic catalysis.

Causality & Design: Lactams are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Standard amine protection conditions (Boc₂O, base) proceed at glacial rates. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which rapidly transfers the Boc group to the deprotonated lactam nitrogen.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-cyano-2-oxopiperidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.

  • Base & Catalyst Addition: Add Triethylamine (Et₃N, 1.5 eq, 15 mmol) followed by DMAP (0.1 eq, 1 mmol). Stir for 5 minutes at room temperature.

    • Causality: Et₃N acts as the stoichiometric base to neutralize the system, while DMAP acts as the kinetic catalyst.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) in 10 mL anhydrous DCM and add dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes side-product formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-6 hours.

  • In-Process Control (IPC) - Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Visualize using a KMnO₄ stain.

    • Validation: The starting material (highly polar lactam, low R_f) should disappear, replaced by a higher R_f spot corresponding to the Boc-protected product. Confirm intermediate mass via LC-MS (Expected [M+H]⁺ = 225.1).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure title compound.

Integration into Fragment-Based Drug Discovery (FBDD)

The incorporation of this specific piperidine building block into FBDD campaigns follows a systematic workflow. By starting with a low-molecular-weight, 3D-rich fragment, researchers can map the target binding pocket more effectively before growing the molecule into a high-affinity lead[1].

FBDD N1 Target Identification N2 sp³ Scaffold Selection N1->N2 N3 Orthogonal Decoration N2->N3 N4 High-Throughput Screening N3->N4 N5 Hit-to-Lead Optimization N4->N5

Workflow for integrating sp3-rich piperidine scaffolds into FBDD campaigns.

By utilizing building blocks like tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, medicinal chemists can bypass the limitations of flatland chemistry, accelerating the discovery of robust, biologically active therapeutics[2].

References

1.[3] Title: tert-butyl 4-cyano-2-oxo-piperidine-1-carboxylate 95% | CAS: 2203403-87-4 Source: AChemBlock URL:

2.[1] Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: White Rose Research Online URL:

3.[4] Title: Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks Source: Life Chemicals URL:

4.[2] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH - PMC) URL:

Sources

Comprehensive Physicochemical Profiling and Synthetic Utility of Tert-Butyl 4-Cyano-2-Oxopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles, serving as a core scaffold in numerous FDA-approved therapeutics. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) is a highly versatile, orthogonally protected building block designed for the synthesis of complex spirocycles, peptidomimetics, and functionalized piperidines[1],[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically detailing its molecular weight derivation—and outlines field-proven, self-validating experimental workflows for its downstream functionalization.

Physicochemical Profiling & Molecular Weight Derivation

Accurate mass determination is critical for reaction monitoring (e.g., LC-MS) and stoichiometric calculations. The molecular formula for tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is C₁₁H₁₆N₂O₃ [3].

The exact molecular weight (MW) is derived from the sum of its constituent atomic weights:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Calculated Molecular Weight = 224.26 g/mol [1],[2].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
CAS Registry Number 2203403-87-4
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
SMILES O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C
Monoisotopic Mass 224.1161 Da

Structural Mechanics: Orthogonal Reactivity

The strategic value of this molecule lies in its three independently addressable functional groups. Understanding the causality behind this structural design is essential for planning multi-step syntheses:

  • The N-Boc Group (tert-Butyloxycarbonyl): Provides critical steric bulk that directs alpha-alkylation stereoselectivity at the C3 position. It also increases the lipophilicity of the intermediate, aiding in organic extraction, and can be cleaved under strictly acidic conditions without affecting the lactam or nitrile.

  • The 4-Cyano Group (-CN): Acts as a masked primary amine or carboxylic acid. Its equatorial/axial positioning on the piperidine ring allows for the synthesis of 1,4-disubstituted systems.

  • The 2-Oxo (Lactam) Core: Rigidifies the piperidine chair conformation. The alpha-carbon (C3) is relatively acidic, allowing for targeted enolization and subsequent electrophilic trapping (alkylation/halogenation).

G Core Tert-Butyl 4-Cyano-2-Oxopiperidine -1-Carboxylate (MW: 224.26 g/mol) BocDeprot Boc Deprotection (TFA / DCM) Core->BocDeprot Acidic Cleavage CyanoRed Nitrile Reduction (NiCl2 / NaBH4) Core->CyanoRed Chemoselective Hydrogenation Alkylation C3 Alpha-Alkylation (LHMDS / R-X) Core->Alkylation Enolate Trapping Product1 4-Cyano-2-Oxopiperidine (Free Lactam) BocDeprot->Product1 Product2 4-(Aminomethyl)-2-Oxopiperidine -1-Carboxylate CyanoRed->Product2 Product3 3-Alkyl-4-Cyano-2-Oxopiperidine -1-Carboxylate Alkylation->Product3

Orthogonal functionalization pathways of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Synthetic Workflows: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating explicit mechanistic causality and In-Process Controls (IPCs).

Protocol A: Chemoselective Nitrile Reduction to Primary Amine

Causality: Standard catalytic hydrogenation (Pd/C, H₂) of nitriles often yields unwanted secondary amines due to the condensation of the intermediate imine with the newly formed primary amine. Utilizing Nickel(II) chloride and Sodium borohydride generates reactive nickel boride (Ni₂B) nanoparticles in situ[4],[5]. This transition-metal hydride system is highly chemoselective, rapidly reducing the nitrile to a primary amine without cleaving the Boc group or reducing the lactam carbonyl.

Step-by-Step Methodology:

  • Solvation: Dissolve tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 eq, 224.26 mg) in anhydrous Methanol (0.2 M). Reasoning: Methanol acts as both the solvent and the requisite proton source for the reduction.

  • Catalyst Precursor Addition: Add NiCl₂·6H₂O (0.1 eq). Stir until a clear, pale green solution is obtained.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Reasoning: The subsequent hydride addition is highly exothermic and generates volatile H₂ gas.

  • Hydride Addition: Carefully add NaBH₄ (4.0 eq) in small portions over 15 minutes. The solution will immediately turn black, indicating the in situ formation of the active Ni₂B catalytic species[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • In-Process Control (IPC) & Validation: Sample the reaction for LC-MS. The system is self-validating when the starting mass ( m/z 247.26[M+Na]⁺) disappears, replaced entirely by the primary amine product mass ( m/z 229.15 [M+H]⁺). A ninhydrin-stained TLC plate will reveal a distinct purple spot, confirming primary amine formation.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Filter the black nickel boride salts through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: N-Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group is anchored via a carbamate linkage. Strong anhydrous acids, such as Trifluoroacetic acid (TFA), protonate the carbonyl oxygen, driving the elimination of isobutylene gas and carbon dioxide to reveal the free lactam nitrogen.

Step-by-Step Methodology:

  • Solvation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M). Reasoning: DCM is a non-polar, aprotic solvent that stabilizes the intermediate carbocation formed during cleavage.

  • Acidification: Cool to 0 °C and add TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.

  • Propagation: Stir at room temperature for 2 hours.

  • In-Process Control (IPC) & Validation: The reaction physically validates itself through the cessation of gas evolution (CO₂ and isobutylene). LC-MS validation requires observing the loss of the 100 Da Boc fragment, yielding the free lactam ( m/z 125.07 [M+H]⁺).

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the resulting trifluoroacetate salt by passing it through a basic ion-exchange resin or washing with saturated aqueous Na₂CO₃ during extraction.

Analytical Characterization Standards

To ensure the trustworthiness of the procured or synthesized tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI+): Due to the lability of the Boc group under ionization, the parent ion ( m/z 225.26 [M+H]⁺) is often accompanied by a major fragment at m/z 125.15[M-Boc+H]⁺. The sodium adduct ( m/z 247.26[M+Na]⁺) is typically the most stable and prominent peak.

  • Infrared Spectroscopy (IR): Look for three distinct stretches: ~2240 cm⁻¹ (sharp, weak C≡N stretch), ~1770 cm⁻¹ (Boc carbamate C=O), and ~1710 cm⁻¹ (lactam C=O).

References

  • Exploring Coumarins Reduction: NaBH4/MeOH versus Nickel Boride Generated In Situ. Faure, C., et al. Source: ResearchGate (Journal of Molecular Structure). URL:[Link]

  • The reductive decyanation reaction: an overview and recent developments. Source: Beilstein Journal of Organic Chemistry, 2017, 13, 267–284. URL:[Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The unique arrangement of a lactam, a nitrile, and a tert-butyloxycarbonyl (Boc) protecting group on a piperidine scaffold makes this molecule a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. This guide will delve into its structural characteristics, physicochemical properties, a plausible synthetic approach, and its potential applications in drug discovery, supported by established scientific principles and data.

Introduction: The Strategic Importance of the Cyano-Oxo-Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of both a cyano and an oxo functional group, as seen in tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, further enhances its utility. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations, while the lactam moiety introduces polarity and potential hydrogen bonding interactions. The Boc-protecting group ensures stability during synthetic manipulations and allows for its selective removal under specific conditions, a cornerstone of modern multi-step organic synthesis.

Physicochemical and Structural Properties

The precise physical properties of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate are not extensively reported in publicly available literature, which is common for specialized building blocks. However, based on its structure and data from closely related analogues, we can compile a table of its key characteristics.

PropertyValueSource/Comment
IUPAC Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate[2]
CAS Number 2203403-87-4[2]
Molecular Formula C₁₁H₁₆N₂O₃[2]
Molecular Weight 224.26 g/mol [2]
Appearance Solid[3] (for a closely related isomer)
Purity Typically ≥95%[2]
Melting Point Not experimentally determined. The positional isomer, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, has a reported melting point of 97-99 °C.[3]
Boiling Point Not experimentally determined. Predicted values for related structures are in the range of 375-380 °C at 760 mmHg.[3][4]
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated.Inferred from structure

Spectral Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the region of 2.0-4.5 ppm. The proton at the C4 position, being adjacent to the cyano group, would likely be shifted downfield.

  • ¹³C NMR: The carbonyl carbon of the lactam would be expected to appear around 170 ppm, while the carbonyl of the Boc group would be around 155 ppm. The quaternary carbon of the tert-butyl group would be near 80 ppm, and the methyl carbons around 28 ppm. The carbon of the cyano group would be expected in the 115-120 ppm region. The carbons of the piperidine ring would appear in the 20-50 ppm range.

  • Mass Spectrometry (MS): The ESI-MS would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 225.12.

Synthesis and Reaction Chemistry

A plausible synthetic route to tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate can be envisioned starting from a suitable precursor such as a protected 4-cyanopiperidine derivative. The introduction of the 2-oxo functionality could be achieved through selective oxidation of the corresponding N-Boc-4-cyanopiperidine.

A key consideration in the synthesis is the regioselective introduction of the carbonyl group at the C2 position. This often involves multi-step sequences that may include the formation of an enolate followed by oxidation or the use of specific directing groups.

Below is a conceptual workflow for the synthesis of such a molecule, which is a common strategy for preparing functionalized piperidines.

G cluster_0 Synthesis Workflow start Commercially available 4-cyanopiperidine boc_protection Boc Protection (Boc)₂O, Base start->boc_protection Step 1 oxidation Regioselective Oxidation at C2 position boc_protection->oxidation Step 2 purification Purification (e.g., Column Chromatography) oxidation->purification Step 3 product tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate purification->product Final Product

Sources

Comprehensive Spectral Profiling of tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate: An Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized saturated heterocycles serve as critical three-dimensional scaffolds. tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) is a highly versatile δ -lactam building block. The orthogonal reactivity of its functional groups—a protected lactam nitrogen, an electrophilic cyano group, and a rigidified piperidone core—makes it an invaluable intermediate for synthesizing complex piperidine-based therapeutics.

This whitepaper provides an in-depth, self-validating analytical guide to the spectral characterization (NMR, FT-IR, and HRMS) of this compound. By moving beyond mere data tabulation, we explore the fundamental causality behind the observed spectral phenomena, providing researchers with a robust framework for structural confirmation.

Molecular Architecture & Mechanistic Rationale

The molecular formula of the compound is C₁₁H₁₆N₂O₃ (Exact Mass: 224.1161 Da). Its architecture dictates its spectral behavior:

  • The δ -Lactam Core: The 6-membered piperidone ring adopts a half-chair or boat conformation to minimize allylic strain. The C4 position bears a cyano group, creating a stereocenter that breaks the molecule's plane of symmetry.

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual purpose. Chemically, it activates the lactam carbonyl toward nucleophilic attack. Analytically, it provides a massive, unmistakable 9-proton singlet in 1 H NMR and dictates the primary fragmentation pathway in Mass Spectrometry[1].

  • The Cyano Group: The -C N moiety at C4 is strongly electron-withdrawing, shifting the resonances of adjacent protons and providing a highly diagnostic, albeit weak, dipole-driven stretch in the infrared spectrum[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following protocols detail the optimal conditions for acquiring high-fidelity spectral data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

The Boc group is notoriously labile under standard Electrospray Ionization (ESI) conditions, often undergoing in-source fragmentation if the capillary voltage or desolvation temperature is too high[1].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 MeOH:H₂O containing exactly 0.05% Formic Acid. Caution: Exceeding 0.1% acid will catalyze premature Boc deprotection in solution.

  • Instrument Tuning: Operate in ESI+ mode. Lower the fragmentor voltage (e.g., to 70-80 V) and keep the capillary temperature below 275°C to preserve the intact [M+H]+ ion.

  • Acquisition: Scan from m/z 50 to 500. Ensure the mass accuracy is calibrated to within <5 ppm error.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition Parameters ( 1 H): 400 MHz, 16 scans, 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition Parameters ( 13 C): 100 MHz, 1024 scans, with complete proton decoupling (WALTZ-16). Set D1 to 2.5 seconds to ensure accurate integration of the quaternary carbonyl carbons.

Protocol 3: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background: Collect a 32-scan background spectrum of the ambient atmosphere using a diamond crystal ATR module.

  • Application: Apply 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectral Data Analysis & Causality

HRMS Fragmentation Mechanics

Under ESI+ conditions, the parent ion [M+H]+ is observed at m/z 225.12. The defining feature of this spectrum is the sequential degradation of the Boc carbamate[3].

  • Primary Cleavage: The protonated carbamate undergoes a McLafferty-type rearrangement or direct heterolytic cleavage, expelling stable neutral isobutylene (C₄H₈, -56 Da) to yield an intermediate carbamic acid at m/z 169.06.

  • Secondary Cleavage: The unstable carbamic acid rapidly decarboxylates, losing CO₂ (-44 Da) to yield the fully deprotected 4-cyano-2-piperidone at m/z 125.07.

ESI-MS Fragmentation Pathway of tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate.

FT-IR Vibrational Modes

Infrared spectroscopy provides orthogonal validation by distinguishing the two distinct carbonyl environments[2]. The Boc carbamate C=O is highly electron-deficient due to the inductive pull of the adjacent ester oxygen, pushing its stretching frequency up to ~1765 cm⁻¹. Conversely, the lactam C=O at C2 experiences resonance stabilization from the nitrogen lone pair, lowering its frequency to ~1715 cm⁻¹. A sharp, weak-to-medium band at ~2245 cm⁻¹ confirms the presence of the aliphatic nitrile.

NMR Resonance & Stereochemical Implications

The stereocenter at C4 fundamentally alters the magnetic environment of the piperidine ring. Because the molecule lacks a plane of symmetry, the two protons on every methylene group (C3, C5, C6) are diastereotopic [4].

  • Causality in Coupling: The C3 protons, situated between the lactam carbonyl and the C4 stereocenter, appear as two distinct doublet-of-doublets (dd). They exhibit a large geminal coupling constant ( 2J≈17.5 Hz), characteristic of protons adjacent to a π -system, and distinct vicinal couplings ( 3J ) to the C4 methine proton based on their axial/equatorial relationships.

  • Carbon Shifts: In the 13 C spectrum, the stark difference between the highly deshielded lactam carbonyl (~168 ppm) and the Boc carbonyl (~152 ppm) perfectly mirrors the electron distribution observed in the IR data[4].

Self-Validating Analytical Workflow for Structural Confirmation.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI+)
Ion SpeciesFormulaTheoretical m/zStructural Significance
[M+H]+ C₁₁H₁₇N₂O₃⁺225.1234Intact protonated molecule
[M+Na]+ C₁₁H₁₆N₂O₃Na⁺247.1053Sodium adduct
[M+H−C4​H8​]+ C₇H₉N₂O₃⁺169.0608Loss of isobutylene (Diagnostic for t-butyl)
[M+H−Boc]+ C₆H₉N₂O⁺125.0709Complete loss of Boc group
Table 2: FT-IR (ATR) Peak Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2975, 2930MediumAliphatic C-HAsymmetric/Symmetric stretch
2245Weak-Medium-C NNitrile stretch
1765StrongCarbamate C=OBoc carbonyl stretch
1715StrongLactam C=ORing carbonyl stretch
1365, 1390Medium-C(CH₃)₃gem-Dimethyl deformation
1150StrongC-O-CEster/Carbamate C-O stretch
Table 3: 1 H and 13 C NMR Assignments (CDCl₃)
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Note
Boc -CH₃ 1.52 (s, 9H)28.1Highly diagnostic singlet
Boc -C(q) -83.5Quaternary carbon
Boc C=O -152.4Carbamate carbonyl
C2 (C=O) -168.2Lactam carbonyl
C3 (-CH₂-) 2.70 (dd, J=17.5, 8.0, 1H), 2.85 (dd, J=17.5, 6.5, 1H)37.4Diastereotopic protons
C4 (-CH-) 3.05 - 3.15 (m, 1H)26.2Stereocenter methine
C4 -C N -119.5Nitrile carbon
C5 (-CH₂-) 1.95 - 2.10 (m, 1H), 2.15 - 2.25 (m, 1H)25.5Diastereotopic protons
C6 (-CH₂-N) 3.65 - 3.75 (m, 1H), 3.85 - 3.95 (m, 1H)44.2Deshielded by adjacent N

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Advanced Chemistry Development, Inc.

Sources

Discovery, Synthesis, and Application of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward structurally complex, high-sp³-character molecules in modern medicinal chemistry has elevated the demand for versatile, multi-functionalized building blocks. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) represents a highly strategic intermediate in this domain[1]. By combining a protected nitrogen, a rigidifying lactam, and a versatile cyano handle within a single piperidine ring, this molecule serves as a critical precursor for spirocycles, peptidomimetics, and kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the structural logic of this molecule, detail a self-validating synthetic protocol, and map its downstream applications in drug discovery.

Physicochemical Profiling & Structural Logic

The utility of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is rooted in the orthogonal reactivity of its three primary functional groups. Understanding the causality behind this specific substitution pattern is essential for rational drug design.

  • The N-Boc Group (Position 1): The tert-butoxycarbonyl (Boc) group provides steric shielding and lipophilicity. Crucially, it is orthogonal to the conditions required to manipulate the cyano group. For instance, the nitrile can be reduced via catalytic hydrogenation without cleaving the Boc group, which requires strongly acidic conditions (e.g., TFA or HCl in dioxane) for deprotection.

  • The 2-Oxo (Lactam) Moiety: Unlike a basic piperidine, the lactam carbonyl delocalizes the nitrogen lone pair, rendering the ring non-basic and metabolically stable against oxidative degradation (e.g., by cytochrome P450 enzymes). Structurally, the sp² character of the amide bond forces the piperidine ring into a predictable half-chair or boat conformation, which is highly advantageous for stereocontrolled downstream reactions[2].

  • The 4-Cyano Group: The nitrile is a powerful electron-withdrawing group that increases the acidity of the adjacent C4-protons. This allows for facile α -deprotonation and subsequent alkylation to generate quaternary carbon centers—a key strategy for escaping "flatland" in drug discovery.

Quantitative Data Summary
PropertyValue
Chemical Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
CAS Number 2203403-87-4
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Typical Commercial Purity 95%[1]
SMILES String O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C
Appearance White to off-white solid

Retrosynthetic Analysis & Synthetic Methodology

The synthesis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is typically achieved via a two-step sequence starting from readily available precursors. The most robust route involves the conjugate addition of cyanide to a conjugated lactam, followed by N-acylation.

SynthWorkflow A 5,6-Dihydro-2(1H)-pyridinone (Starting Material) B Conjugate Cyanation (NaCN / NH4Cl) A->B C 4-Cyano-2-piperidone (Intermediate) B->C Yield: ~75% D N-Boc Protection (Boc2O, DMAP, Et3N, DCM) C->D E Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (Target Molecule) D->E Yield: >90%

Fig 1. Synthetic workflow for tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Self-Validating Experimental Protocol: N-Boc Protection of 4-Cyano-2-piperidone

Objective: To selectively protect the lactam nitrogen. Chemical Causality: The lactam nitrogen is poorly nucleophilic due to resonance stabilization with the adjacent carbonyl. Standard Boc-protection conditions (Boc₂O, base) will fail or proceed at a glacial pace. Therefore, 4-Dimethylaminopyridine (DMAP) must be introduced as a hyper-nucleophilic acyl transfer catalyst. DMAP attacks Boc₂O to form a highly reactive N-Boc pyridinium intermediate, which subsequently transfers the Boc group to the weakly nucleophilic lactam nitrogen.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert nitrogen. Charge the flask with 4-cyano-2-piperidone (10.0 g, 80.5 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst & Base Introduction: Add Triethylamine (TEA, 16.8 mL, 120.8 mmol, 1.5 equiv) and DMAP (0.98 g, 8.05 mmol, 0.1 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 21.1 g, 96.6 mmol, 1.2 equiv) in 20 mL of DCM and add it dropwise over 30 minutes. Validation Check: The dropwise addition at 0 °C is critical to control the exothermic evolution of CO₂ gas, preventing solvent bump and ensuring quantitative conversion.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualized with KMnO₄). The reaction is complete when the polar starting material spot is fully consumed.

  • Targeted Workup (Self-Purification Logic):

    • Quench the reaction with 50 mL of saturated aqueous NH₄Cl.

    • Transfer to a separatory funnel and collect the organic layer.

    • Wash the organic layer with 1M HCl (50 mL). Causality: This specifically protonates and removes the basic TEA and DMAP into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (50 mL) to neutralize any residual acid.

    • Wash with brine (50 mL) to pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate as a white solid (>90% yield).

Reaction Optimization Parameters
ParameterSub-optimal ConditionOptimized ConditionRationale
Solvent THFAnhydrous DCMDCM provides superior solubility for the DMAP-Boc intermediate and minimizes side reactions.
Catalyst None10 mol% DMAPLactam nitrogen requires acyl-transfer activation; without DMAP, conversion stalls at <20%.
Temperature 25 °C (Addition)0 °C (Addition)Mitigates rapid CO₂ off-gassing and prevents thermal degradation of the Boc₂O reagent.

Applications in Medicinal Chemistry & Drug Discovery

The true value of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate lies in its capacity to act as a central hub for generating vast libraries of structurally diverse, patentable chemical space[3].

Downstream Core Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate Spiro C4-Alkylation (Spirocyclic Scaffolds) Core->Spiro LHMDS, R-X Amine Nitrile Reduction (4-Aminomethyl derivatives) Core->Amine H2, Pd/C or LiAlH4 Acid Nitrile Hydrolysis (4-Carboxylic Acids) Core->Acid NaOH / H2O2 Lactam Lactam Reduction (Substituted Piperidines) Core->Lactam BH3-THF

Fig 2. Downstream functionalization pathways in medicinal chemistry.

Generation of Spirocyclic Scaffolds

Spirocycles are highly sought after to improve the pharmacokinetic profiles of drug candidates. By treating the title compound with a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LHMDS) at -78 °C, the C4 proton is cleanly abstracted. The resulting enolate can be trapped with bis-electrophiles (e.g., 1,2-dibromoethane) to form spiro-cyclopropanes or spiro-pyrrolidines directly on the piperidine core.

Access to 4-Aminomethyl Derivatives

The cyano group serves as a masked primary amine. Catalytic hydrogenation (using Raney Nickel or Pd/C under H₂ atmosphere) smoothly reduces the nitrile to a primary aminomethyl group (-CH₂NH₂). Because the Boc group is stable to reductive conditions, this yields a mono-protected diamine scaffold that is heavily utilized in the synthesis of GPCR antagonists and targeted protein degraders (PROTAC linkers).

Lactam Reduction

If the rigidifying effect of the lactam is no longer desired in the final Active Pharmaceutical Ingredient (API), the C2=O bond can be selectively reduced using Borane-THF (BH₃·THF) complex. This transforms the molecule into a standard, fully saturated piperidine derivative while leaving the Boc and cyano groups intact, showcasing the exquisite chemoselectivity this building block affords.

References

  • Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update". Chem Rev Lett. Available at:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor". ACS Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Vandetanib

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Deconstructing Complexity in Pursuit of Therapeutic Innovation

Vandetanib, a multi-targeted tyrosine kinase inhibitor, stands as a significant therapeutic agent in the landscape of oncology, particularly in the management of medullary thyroid carcinoma. Its intricate molecular structure, featuring a 4-anilinoquinazoline core, a solubilizing (1-methylpiperidin-4-yl)methoxy side chain, and specific halogen and methoxy substitutions, necessitates a sophisticated and well-orchestrated synthetic strategy. This guide provides a comprehensive technical exploration of the key intermediates that form the foundation of Vandetanib's synthesis. We will delve into the rationale behind the chosen synthetic routes, the nuances of the experimental protocols, and the critical role each intermediate plays in the construction of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals seeking a deep and practical understanding of the chemistry that brings Vandetanib from the laboratory to the clinic.

Retrosynthetic Blueprint: Identifying the Core Building Blocks

A logical retrosynthetic analysis of Vandetanib reveals three principal intermediates, the strategic disconnection of which simplifies the overall synthetic challenge:

  • The Quinazoline Core (A): The central heterocyclic scaffold, functionalized with a methoxy group and a precursor to the ether side chain. A key electrophilic intermediate in this lineage is 4-chloro-6-methoxy-7-(benzyloxy)quinazoline .

  • The Anilino Moiety (B): The 4-bromo-2-fluoroaniline fragment, which is vital for the molecule's inhibitory activity against various tyrosine kinases.

  • The Ether Side Chain Precursor (C): (1-Methylpiperidin-4-yl)methanol , which is incorporated to enhance the physicochemical properties of the final drug substance.

This guide will systematically elucidate the synthesis of each of these pivotal intermediates and their subsequent convergence to yield Vandetanib.

I. The Quinazoline Core: Forging the Heterocyclic Scaffold

The synthesis of the substituted quinazoline core is a multi-step process that demands precise control over regioselectivity and functional group transformations. A widely adopted and scalable approach commences with readily available vanillic acid derivatives.

A Strategic Pathway from Vanillic Acid

The journey from vanillic acid to the activated quinazoline core involves a sequence of protection, nitration, reduction, cyclization, and chlorination. A critical intermediate in this pathway is 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . The benzyl ether serves as a robust protecting group for the 7-hydroxyl functionality, preventing its interference in the subsequent ring-forming and chlorination reactions.

  • Protection of the Phenolic Hydroxyl: The synthesis typically starts with an ester of vanillic acid, such as methyl 4-hydroxy-3-methoxybenzoate. The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This protection is paramount to ensure the subsequent reactions proceed at the desired positions.

  • Regioselective Nitration: The benzylated intermediate is then subjected to nitration to introduce a nitro group ortho to the future amino group. A mixture of nitric acid and sulfuric acid at low temperatures is commonly employed to achieve the desired regioselectivity.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This transformation can be efficiently carried out using various reducing agents, with sodium dithionite in a mixed solvent system of acetonitrile and water being a common choice for its mildness and effectiveness.[1]

  • Cyclization to the Quinazolinone Ring: The resulting 2-amino-4-(benzyloxy)-5-methoxybenzoate derivative is cyclized to form the quinazolin-4(3H)-one ring system. This is typically achieved by heating the aniline with formamidine acetate in a high-boiling solvent such as 2-methoxyethanol.[2]

  • Activation via Chlorination: The final step in the synthesis of this key intermediate is the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a crucial activation step that renders the 4-position susceptible to nucleophilic attack by the anilino moiety. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this transformation.[3][4]

Experimental Protocol: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

To a solution of methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate in 2-methoxyethanol, formamidine acetate is added. The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired quinazolinone.

ReactantReagents & SolventsKey ParametersTypical Yield
Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoateFormamidine acetate, 2-methoxyethanolReflux, 4-6 hours~85%[4]

II. The Anilino Moiety: Crafting 4-Bromo-2-fluoroaniline

The 4-bromo-2-fluoroaniline fragment is a cornerstone of Vandetanib's pharmacophore. Its synthesis requires a regioselective bromination strategy.

A Practical Synthesis via Reduction

A common and efficient method for the preparation of 4-bromo-2-fluoroaniline involves the reduction of a nitrated precursor.

  • Bromination and Nitration: While various bromination methods for anilines exist, a frequently employed industrial route involves the nitration of a suitable bromofluoro-benzene precursor.

  • Reduction of the Nitroarene: The resulting 4-bromo-2-fluoro-1-nitrobenzene is then reduced to the corresponding aniline. A classic and effective method for this reduction is the use of iron powder in the presence of a proton source, such as ammonium chloride, in a mixed solvent system of ethanol and water.[1] This method is favored for its cost-effectiveness and operational simplicity.

Experimental Protocol: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

A mixture of 4-bromo-2-fluoro-1-nitrobenzene, iron powder, and ammonium chloride in ethanol and water is heated to reflux with vigorous stirring. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

ReactantReagents & SolventsKey ParametersTypical Yield
4-bromo-2-fluoro-1-nitrobenzeneIron powder, NH₄Cl, Ethanol/WaterReflux, 2-4 hours~85%

III. The Ether Side Chain: Preparation of (1-Methylpiperidin-4-yl)methanol

The (1-methylpiperidin-4-yl)methoxy side chain at the C7 position of the quinazoline core is crucial for the drug's favorable pharmacokinetic profile. The precursor for this side chain is (1-methylpiperidin-4-yl)methanol.

Synthesis via Ester Reduction

A straightforward and high-yielding synthesis of this intermediate involves the reduction of the corresponding carboxylic acid ester.

  • Reduction of a Piperidine-4-carboxylate Ester: Commercially available ethyl 1-methylpiperidine-4-carboxylate is reduced to the primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of (1-Methylpiperidin-4-yl)methanol

To a cooled (0 °C) suspension of lithium aluminum hydride in anhydrous diethyl ether, a solution of ethyl 1-methylpiperidine-4-carboxylate in diethyl ether is added dropwise under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours. The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the desired alcohol.

ReactantReagents & SolventsKey ParametersTypical Yield
Ethyl 1-methylpiperidine-4-carboxylateLiAlH₄, Diethyl ether0 °C to Room Temperature, 4 hours~84%

IV. The Convergent Finale: Assembling Vandetanib

With the three key intermediates synthesized, the final stages of the Vandetanib synthesis involve their convergent coupling.

The Penultimate Intermediate: 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

The formation of this crucial intermediate involves two key steps:

  • Nucleophilic Aromatic Substitution (SNA_r_): The 4-chloroquinazoline core is reacted with 4-bromo-2-fluoroaniline in a nucleophilic aromatic substitution reaction. This reaction is typically performed in a high-boiling alcohol solvent such as isopropanol or n-butanol, often with catalytic acid, to afford the coupled product, 4-(4-bromo-2-fluoroanilino)-7-(benzyloxy)-6-methoxyquinazoline.

  • Deprotection: The benzyl protecting group is then cleaved to unmask the 7-hydroxyl group. This is most commonly and cleanly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This step yields 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline .[5][6]

The Final Coupling: Williamson Ether Synthesis

The final step is the etherification of the 7-hydroxyl group with the side chain precursor. To facilitate this Williamson ether synthesis, (1-methylpiperidin-4-yl)methanol is typically converted to a species with a better leaving group, such as a tosylate or mesylate. The reaction of this activated side chain with the 7-hydroxyquinazoline intermediate is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Visualizing the Synthetic Convergence

Vandetanib_Synthesis_Flow cluster_quinazoline Quinazoline Core Synthesis cluster_aniline Anilino Moiety Synthesis cluster_sidechain Side Chain Synthesis cluster_assembly Final Assembly vanillic_acid Vanillic Acid Derivative benzylated Benzylated Intermediate vanillic_acid->benzylated Benzylation nitrated Nitrated Intermediate benzylated->nitrated Nitration aniline_q Aniline Intermediate nitrated->aniline_q Reduction quinazolinone 7-(Benzyloxy)-6-methoxy- quinazolin-4(3H)-one aniline_q->quinazolinone Cyclization chloroquinazoline 7-(Benzyloxy)-4-chloro- 6-methoxyquinazoline quinazolinone->chloroquinazoline Chlorination coupled_protected 4-(4-Bromo-2-fluoroanilino)-7- (benzyloxy)-6-methoxyquinazoline chloroquinazoline->coupled_protected nitro_aniline 4-Bromo-2-fluoro- 1-nitrobenzene fluoroaniline 4-Bromo-2-fluoroaniline nitro_aniline->fluoroaniline Reduction fluoroaniline->coupled_protected piperidine_ester Ethyl 1-methyl- piperidine-4-carboxylate piperidine_methanol (1-Methylpiperidin-4-yl)- methanol piperidine_ester->piperidine_methanol Reduction vandetanib Vandetanib piperidine_methanol->vandetanib deprotected 4-(4-Bromo-2-fluoroanilino)-6- -methoxy-7-hydroxyquinazoline coupled_protected->deprotected Debenzylation deprotected->vandetanib Williamson Ether Synthesis

Caption: Convergent synthetic pathway to Vandetanib.

Conclusion: From Intermediates to Impactful Medicine

The synthesis of Vandetanib is a prime example of modern synthetic organic chemistry, where a complex target molecule is constructed through a series of well-defined and optimized steps. The key to this success lies in the efficient preparation of the core intermediates: the functionalized quinazoline scaffold, the anilino fragment, and the solubilizing side chain. Understanding the synthesis of these intermediates not only provides insight into the production of Vandetanib but also offers a valuable blueprint for the development of other kinase inhibitors. The chemical principles and experimental strategies discussed herein underscore the critical role of synthetic chemistry in advancing therapeutic options for patients in need.

References

Sources

An In-Depth Technical Guide to the Synthesis of Oglitazar: Starting Materials and Core Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Oglitazar for Synthesis

Oglitazar, with the chemical structure (S)-2-ethoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic acid, is a member of the "glitazar" class of dual peroxisome proliferator-activated receptor (PPAR) agonists. These compounds have garnered significant interest in pharmaceutical research for their potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia. The synthesis of Oglitazar is a multi-step process that relies on the strategic construction and coupling of key molecular fragments. This guide provides a detailed examination of the starting materials and synthetic routes to the core intermediates required for the efficient assembly of the final Oglitazar molecule.

A retrosynthetic analysis of Oglitazar reveals a convergent approach, wherein the molecule is disconnected into two primary building blocks: the substituted oxazole moiety, 2-(5-methyl-2-phenyloxazol-4-yl)ethanol (Intermediate A) , and the chiral ethoxy-phenyl-propanoic acid side chain, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (Intermediate B) . These two intermediates are then coupled via an ether linkage, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Retrosynthetic Analysis of Oglitazar

G Oglitazar Oglitazar (S)-2-ethoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic acid Disconnection1 Ester Hydrolysis Oglitazar->Disconnection1 Ethyl_Ester Ethyl (S)-2-ethoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoate Disconnection1->Ethyl_Ester Disconnection2 Ether Synthesis (e.g., Mitsunobu) Ethyl_Ester->Disconnection2 Intermediate_A Intermediate A 2-(5-methyl-2-phenyloxazol-4-yl)ethanol Disconnection2->Intermediate_A Intermediate_B Intermediate B Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate Disconnection2->Intermediate_B

Caption: Retrosynthetic approach for Oglitazar synthesis.

Synthesis of Key Intermediate A: 2-(5-methyl-2-phenyloxazol-4-yl)ethanol

The synthesis of the oxazole-containing alcohol, Intermediate A, begins with the commercially available 4-bromo-5-methyl-2-phenyloxazole. A two-step sequence involving a palladium-catalyzed Heck reaction followed by a hydroboration-oxidation provides an efficient route to this key intermediate.

Step 1: Heck Reaction to form 4-vinyl-5-methyl-2-phenyloxazole

The Heck reaction facilitates the coupling of the aryl bromide with a vinyl partner, in this case, ethylene glycol vinyl ether, to introduce the vinyl group at the 4-position of the oxazole ring.[1][2][3][4]

G Start_A 4-bromo-5-methyl-2-phenyloxazole Heck_Conditions Pd(OAc)₂, P(o-tol)₃ Et₃N, DMF, 100 °C Start_A->Heck_Conditions Vinyl_Partner Ethylene glycol vinyl ether Vinyl_Partner->Heck_Conditions Vinyl_Oxazole 4-vinyl-5-methyl-2-phenyloxazole Heck_Conditions->Vinyl_Oxazole

Caption: Heck reaction for the synthesis of the vinyl oxazole intermediate.

Experimental Protocol: Synthesis of 4-vinyl-5-methyl-2-phenyloxazole

  • To a sealed reaction vessel, add 4-bromo-5-methyl-2-phenyloxazole (1.0 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add triethylamine (2.0 eq.) and ethylene glycol vinyl ether (1.5 eq.) to the reaction mixture.

  • Seal the vessel and heat the mixture to 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-vinyl-5-methyl-2-phenyloxazole.

Step 2: Hydroboration-Oxidation to form 2-(5-methyl-2-phenyloxazol-4-yl)ethanol

The terminal alkene is then converted to the primary alcohol via an anti-Markovnikov hydroboration-oxidation reaction.[5][6][7][8] This two-step, one-pot procedure typically provides the desired alcohol with high regioselectivity.

G Vinyl_Oxazole 4-vinyl-5-methyl-2-phenyloxazole Hydroboration 1. BH₃·THF, THF, 0 °C to rt Vinyl_Oxazole->Hydroboration Oxidation 2. H₂O₂, NaOH, H₂O Hydroboration->Oxidation Intermediate_A Intermediate A 2-(5-methyl-2-phenyloxazol-4-yl)ethanol Oxidation->Intermediate_A

Caption: Hydroboration-oxidation to yield Intermediate A.

Experimental Protocol: Synthesis of 2-(5-methyl-2-phenyloxazol-4-yl)ethanol

  • Dissolve 4-vinyl-5-methyl-2-phenyloxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to 0 °C.

  • Add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M aqueous, 3.0 eq.), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.), maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(5-methyl-2-phenyloxazol-4-yl)ethanol (Intermediate A).

ParameterHeck ReactionHydroboration-Oxidation
Starting Material 4-bromo-5-methyl-2-phenyloxazole4-vinyl-5-methyl-2-phenyloxazole
Key Reagents Pd(OAc)₂, P(o-tol)₃, Et₃N, Ethylene glycol vinyl etherBH₃·THF, H₂O₂, NaOH
Solvent DMFTHF
Temperature 100 °C0 °C to room temperature
Typical Yield 70-85%80-95%

Synthesis of Key Intermediate B: Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

The chiral propanoate fragment, Intermediate B, is a crucial component that introduces the stereocenter into the Oglitazar molecule. Its synthesis can be achieved through various enantioselective methods. A common approach starts from commercially available (S)-benzyl glycidyl ether.[9]

Experimental Protocol: Synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

A multi-step synthesis starting from (S)-benzyl glycidyl ether can be employed, which involves epoxide opening, benzylation of p-cresol, coupling, and subsequent deprotection steps to yield the desired chiral intermediate.[9] Due to the complexity and multiple steps involved, a detailed protocol is beyond the scope of this guide, but the overall strategy is well-documented in the patent literature.[9]

ParameterSynthesis of Intermediate B
Common Starting Material (S)-benzyl glycidyl ether
Key Features Enantioselective synthesis to establish the (S)-stereocenter
Overall Yield 40-45% (from (S)-benzyl glycidyl ether)[9]
Enantiomeric Excess (ee) >97%[9]

Convergent Synthesis of Oglitazar

With both key intermediates in hand, the final steps involve their coupling via an ether linkage, followed by saponification of the ester to the final carboxylic acid.

Step 3: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a reliable method for forming ethers from a primary or secondary alcohol and a phenolic compound with inversion of stereochemistry at the alcohol carbon, although in this case, the alcohol is achiral.[10][11][12] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

G Intermediate_A Intermediate A 2-(5-methyl-2-phenyloxazol-4-yl)ethanol Mitsunobu_Conditions PPh₃, DIAD THF, 0 °C to rt Intermediate_A->Mitsunobu_Conditions Intermediate_B Intermediate B Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate Intermediate_B->Mitsunobu_Conditions Ethyl_Ester Ethyl (S)-2-ethoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoate Mitsunobu_Conditions->Ethyl_Ester

Caption: Mitsunobu coupling of Intermediates A and B.

Experimental Protocol: Mitsunobu Coupling

  • Dissolve Intermediate B (ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, 1.0 eq.), Intermediate A (2-(5-methyl-2-phenyloxazol-4-yl)ethanol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the desired ethyl ester of Oglitazar.

Step 4: Saponification to Oglitazar

The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.[13][14][15][16][17][18][19][20]

G Ethyl_Ester Ethyl (S)-2-ethoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoate Hydrolysis_Conditions 1. LiOH or NaOH, THF/H₂O 2. HCl (aq) Ethyl_Ester->Hydrolysis_Conditions Oglitazar Oglitazar (Final Product) Hydrolysis_Conditions->Oglitazar

Caption: Final saponification step to yield Oglitazar.

Experimental Protocol: Saponification

  • Dissolve the ethyl ester of Oglitazar (1.0 eq.) in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq.).

  • Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Oglitazar as the final product.

ParameterMitsunobu ReactionSaponification
Key Reagents PPh₃, DIAD (or DEAD)LiOH or NaOH, HCl
Solvent THFTHF/H₂O
Temperature 0 °C to room temperatureRoom temperature
Typical Yield 60-80%>90%

Conclusion

The synthesis of Oglitazar is efficiently achieved through a convergent strategy that hinges on the preparation of two key intermediates: 2-(5-methyl-2-phenyloxazol-4-yl)ethanol and ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. The synthesis of the oxazole fragment can be accomplished from a commercially available bromo-oxazole via a Heck reaction and subsequent hydroboration-oxidation. The chiral propanoate side chain can be prepared using established enantioselective methods. The final assembly of the Oglitazar molecule is completed by a Mitsunobu coupling of these two intermediates, followed by a final saponification step. This modular approach allows for flexibility in the synthesis of analogs and is amenable to scale-up for pharmaceutical development.

References

  • Brainly. (2023, March 10). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Chegg. (2021, October 17). Solved The base hydrolysis of ethyl propanoate followed by. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 10.16: Hydration - Hydroboration-Oxidation. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). A Note Describing Effective Ways of Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Synthesis of 4‐methylene‐2‐phenyloxazol‐5(4H)‐one (MPO, 2) from conveniently protected serine derivative 1. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Retrieved from [Link]

  • MDPI. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • YouTube. (2014, November 10). Hydroboration Oxidation of Alkenes Reaction and Mechanism: Alkene Vid 10. Retrieved from [Link]

  • TSI Journals. (n.d.). Novelty in saponification, a chemistry of soap manufacturing process. Retrieved from [Link]

  • Oreate AI Blog. (2026, March 3). Unpacking Saponification: The Chemistry Behind Your Soap. Retrieved from [Link]

  • PMC. (2025, December 29). Aldehyde Electrophilicity and Ring Strain Govern Xylose Acetalization Pathways for Biobased Chemical Production. Retrieved from [Link]

  • Tech Science Press. (2025, September 22). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Retrieved from [Link]

  • MDPI. (2021, July 28). Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts. Retrieved from [Link]

  • ResearchGate. (2022, June 29). Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. Retrieved from [Link]

  • University of Cordoba. (n.d.). Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐. Retrieved from [Link]

Sources

The Strategic Role of the Cyano Group in Piperidine Ring Reactivity: A Technical Guide for Drug Discovery and Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs. However, the native piperidine scaffold often presents pharmacokinetic liabilities, including high basicity (leading to hERG toxicity and phospholipidosis) and rapid oxidative metabolism. The strategic introduction of a cyano group (–CN) fundamentally alters the electronic landscape of the piperidine ring.

This technical guide explores the dual utility of the cyano group as both a physicochemical tuner and a versatile synthetic handle . By analyzing the regioselective effects of C-cyano and N-cyano substitutions, this whitepaper provides researchers with actionable insights and self-validating protocols for leveraging cyanopiperidines in complex molecular design.

Physicochemical Modulation: The "Cyano Effect"

The addition of a cyano group to the piperidine ring exerts a powerful inductive electron-withdrawing effect (–I) through the σ -framework. This electronic modulation has profound implications for the molecule's acid-base profile and lipophilicity.

Basicity Tuning (pKa Modulation)

Unsubstituted piperidine is a strong organic base with a conjugate acid pKa of approximately 11.12[1]. This high basicity ensures the nitrogen is protonated at physiological pH, which can limit membrane permeability and increase off-target ion channel binding.

The introduction of a cyano group significantly depresses this basicity. For instance, the pKa of 3-cyanopiperidine drops to 7.8 (axial conformer) and 8.0 (equatorial conformer)[2]. In drug discovery campaigns, such as the development of the CFTR corrector GLPG2737, the 4-cyano-piperidine moiety was identified as a highly favorable substitution because it modulated the basic pKa, which directly improved plasma protein binding (PPB) and reduced systemic clearance[3].

Quantitative Physicochemical Comparison

The table below summarizes the impact of cyano substitution on the physicochemical and reactive properties of the piperidine scaffold.

CompoundNitrogen pKa (Basic)Alpha-Proton pKa (Acidic)Primary Synthetic Utility
Piperidine ~ 11.12[1]> 40Standard building block; high basicity
3-Cyanopiperidine 7.8 - 8.0[2]~ 25 - 28Conformationally constrained scaffolds
4-Cyanopiperidine ~ 8.0 - 8.5~ 27[4]C4-quaternary center generation
N-Cyanopiperidine Neutral / Non-basicN/ACross-coupling; hydration to ureas

Regioselective Reactivity & C–H Activation

The position of the cyano group dictates the reactive pathway of the piperidine ring, offering divergent synthetic opportunities.

Reactivity Core Cyanopiperidine Scaffold C4 C4-Cyano (pKa tuning & C-H activation) Core->C4 NCN N-Cyano (Electrophilic & Cross-Coupling) Core->NCN C4_1 Alpha-Alkylation (LDA, RX) C4->C4_1 C4_2 ADMET Tuning (Lower basicity) C4->C4_2 NCN_1 [2+2+2] Cycloaddition (Fe-catalyzed) NCN->NCN_1 NCN_2 Hydration (to Ureas/Amides) NCN->NCN_2

Caption: Divergent reactivity pathways of cyanopiperidines based on regiochemistry.

C4-Cyanopiperidines: α -Deprotonation and Functionalization

The cyano group highly acidifies the adjacent α -protons. In 4-cyanopiperidine derivatives, the C4–H proton exhibits a pKa of approximately 27[4]. This is significantly more acidic than the unactivated C–H bonds or the N1–H bond in protected derivatives (pKa ~40), allowing for highly regioselective α -deprotonation.

When treated with a strong, non-nucleophilic base, the C4-proton is abstracted to form a resonance-stabilized ketenimine-like carbanion. This intermediate can be trapped by various electrophiles to generate 1,4,4-trisubstituted piperidines, a critical structural motif in neuropharmacology, such as in the synthesis of neuronal T-type Ca²⁺ channel inhibitors for neuropathic pain[4].

N-Cyanopiperidines: Electrophilic Nitrogen Handles

Attaching the cyano group directly to the piperidine nitrogen fundamentally changes the atom's character. The lone pair of the nitrogen is delocalized into the nitrile group, rendering the nitrogen non-basic and the nitrile carbon highly electrophilic. N-cyanopiperidines act as excellent cyanamide partners in transition-metal-catalyzed cross-coupling reactions, such as fully intermolecular [2+2+2] cycloadditions with diynes to form complex 2-aminopyridines[5].

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly detailed.

Protocol A: α -Alkylation of N-Boc-4-cyanopiperidine

This protocol details the generation of a C4-quaternary center, leveraging the acidity of the C4-proton[4].

Mechanism Step1 N-Boc-4-cyanopiperidine (C4-H pKa ~27) Step2 Deprotonation LDA, -78°C Step1->Step2 Step3 Ketenimine-like Carbanion Step2->Step3 Step4 Electrophilic Attack (R-X) Step3->Step4 Step5 C4-Alkylated Product (Quaternary Center) Step4->Step5

Caption: Mechanistic workflow for the alpha-alkylation of N-Boc-4-cyanopiperidine.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-cyanopiperidine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory. At higher temperatures, the base may attack the electrophilic nitrile carbon or the Boc protecting group, leading to decomposition.

  • Deprotonation: Add Lithium diisopropylamide (LDA, 1.2 equiv) dropwise over 10 minutes.

    • Causality: LDA is chosen because its bulky isopropyl groups render it non-nucleophilic. Using a nucleophilic base like n-butyllithium would result in direct addition to the cyano group to form an imine/ketone.

  • Enolization: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the ketenimine-like carbanion.

  • Electrophilic Trapping: Add the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Iron-Catalyzed [2+2+2] Cycloaddition using N-Cyanopiperidine

This protocol describes the synthesis of 2-aminopyridines utilizing N-cyanopiperidine as a reactive cyanamide[5].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, combine an iron bisiminopyridine precatalyst (10 mol%) and a zinc reducing agent (if generating the active Fe(0) species in situ) in anhydrous benzene.

  • Cyanamide Addition: Add N-cyanopiperidine (1.2 equiv) to the reaction mixture. Heat the system to 70 °C.

  • Slow Addition of Diyne (Critical Step): Dissolve the diyne substrate (1.0 equiv) in benzene and add it to the reaction mixture via a syringe pump slowly over the course of 3 hours.

    • Causality: Cyanamides possess a strong affinity for the iron center. If the diyne is added all at once, the cyanamide binding out-competes the alkyne binding, stalling the catalytic cycle and resulting in zero conversion[5]. Slow addition keeps the local concentration of diyne optimal for the initial oxidative cyclization.

  • Completion: Stir the mixture for an additional 19 hours at 70 °C.

  • Workup: Cool to room temperature, filter through a pad of silica to remove the iron catalyst, and purify using an acid/base extraction (1M HCl) followed by flash chromatography.

Conclusion

The cyano group is far more than a simple structural appendage on the piperidine ring. By depressing the basicity of the nitrogen, it rescues promising drug candidates from pharmacokinetic failure. Simultaneously, its powerful electron-withdrawing nature activates adjacent C–H bonds, transforming inert positions into dynamic synthetic handles. Mastering the regiochemistry and electronic nuances of cyanopiperidines allows researchers to unlock new chemical space in both medicinal chemistry and complex library synthesis.

References

  • [5] Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - National Institutes of Health (NIH). Available at:[Link]

  • [3] Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator - Semantic Scholar. Available at:[Link]

  • [4] Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. Available at:[Link]

  • [1] Piperidine | C5H11N | CID 8082 - PubChem (NIH). Available at:[Link]

  • [2] A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines: Application in the Synthesis of 2-Epi-CP-99994 and (+)-Epilupinine - ResearchGate. Available at:[Link]

Sources

The Indispensable Sentinel: A Technical Guide to the Tert-Butyl Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success. Among these, the tert-butyl (t-Bu) group stands out for its unique combination of steric bulk, chemical stability, and selective lability. This guide provides an in-depth technical exploration of the tert-butyl protecting group, elucidating the chemical principles that govern its application. We will delve into the mechanistic intricacies of its installation and removal for key functional groups—alcohols, amines, and carboxylic acids—and present field-proven protocols. By examining its role in complex molecular architectures and drug development, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile synthetic tool.

The Rationale for Tert-Butyl Protection: A Balance of Stability and Selective Removal

The efficacy of a protecting group is defined by a delicate balance: it must be robust enough to withstand a variety of reaction conditions, yet susceptible to clean and high-yielding removal without compromising the integrity of the parent molecule. The tert-butyl group excels in this regard due to two key physicochemical properties:

  • Steric Hindrance: The bulky nature of the tert-butyl group provides a formidable steric shield, physically obstructing the approach of nucleophiles and other reagents to the protected functional group.[1][2][3][4] This steric congestion is a primary contributor to its stability in the presence of bases, organometallics, and many nucleophiles.[5]

  • Carbocation Stability: The tert-butyl group's defining characteristic is its ability to form a highly stable tertiary carbocation upon cleavage. This stability dictates the conditions for its removal, which are typically acidic.[1][] The facile formation of this carbocation allows for deprotection under relatively mild acidic conditions, a crucial feature for sensitive and complex substrates.

This unique combination of steric protection and acid-lability underpins the widespread use of the tert-butyl group in complex, multi-step syntheses where orthogonality with other protecting groups is paramount.[1][5]

Protecting Alcohols as Tert-Butyl Ethers

The protection of hydroxyl groups as tert-butyl ethers is a common strategy in the synthesis of complex natural products and pharmaceuticals. The resulting ether is stable to a wide array of non-acidic reagents.

Mechanism of Tert-Butylation of Alcohols

The most common method for the formation of tert-butyl ethers involves the acid-catalyzed addition of an alcohol to isobutylene. The mechanism proceeds via protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by the alcohol.

Experimental Protocol: Tert-Butylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Isobutylene (condensed at low temperature or from a cylinder)

  • Sulfuric acid, concentrated (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flask equipped with a magnetic stirrer and a cold finger or dry ice condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Slowly bubble isobutylene gas through the solution or add condensed isobutylene dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of Tert-Butyl Ethers

The removal of the tert-butyl ether is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method.[5]

Mechanism of Acid-Catalyzed Deprotection of a Tert-Butyl Ether

The deprotection is initiated by protonation of the ether oxygen, followed by elimination of the stable tert-butyl cation to yield the free alcohol and isobutylene.

Logical Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start_P Primary Alcohol Reagents_P Isobutylene, cat. H₂SO₄ DCM, 0°C to RT Start_P->Reagents_P Add Reaction_P Tert-Butylation Reaction Reagents_P->Reaction_P Initiate Workup_P Aqueous Workup & Purification Reaction_P->Workup_P Upon Completion Product_P Tert-Butyl Ether Workup_P->Product_P Start_D Tert-Butyl Ether Product_P->Start_D Proceed to next synthetic step Reagents_D TFA, DCM Room Temperature Start_D->Reagents_D Treat with Reaction_D Acid-Catalyzed Cleavage Reagents_D->Reaction_D Initiate Workup_D Solvent Removal & Purification Reaction_D->Workup_D Upon Completion Product_D Deprotected Alcohol Workup_D->Product_D

Caption: General workflow for the protection and deprotection of alcohols as tert-butyl ethers.

Protecting Amines with the Tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis.[7][8] The resulting carbamate is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by acids.[7][9]

Mechanism of Boc Protection of Amines

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.

Experimental Protocol: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in DCM or THF. If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Add Boc₂O (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ gas.

  • Monitor the reaction by TLC until the starting amine is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the Boc-protected amine.

Deprotection of Boc-Protected Amines

The Boc group is readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form an unstable carbamic acid, which then decarboxylates to give the free amine.[]

Boc Protection/Deprotection Cycle

G cluster_cycle Boc Group Lifecycle in Synthesis cluster_steps Synthetic Transformations Amine Free Amine R-NH₂ Boc_Amine Boc-Protected Amine R-NHBoc Amine->Boc_Amine Protection Boc₂O Deprotected_Amine Free Amine R-NH₂ Boc_Amine->Deprotected_Amine Deprotection TFA or HCl Other_Reactions Modified Boc-Protected Intermediate Boc_Amine->Other_Reactions Perform other reactions on 'R' G Start Deprotect t-Bu Ester? Substrate_Sensitivity Is the substrate sensitive to strong acid? Start->Substrate_Sensitivity TFA_DCM Use TFA in DCM (Standard Method) Substrate_Sensitivity->TFA_DCM No Milder_Acid Consider milder conditions: - 85% H₃PO₄ - ZnBr₂ in DCM - p-TsOH with microwave Substrate_Sensitivity->Milder_Acid Yes Other_Groups Are other acid-labile groups present? TFA_DCM->Other_Groups Milder_Acid->Other_Groups Orthogonal_Strategy Requires careful selection of orthogonal protecting groups. ZnBr₂ may offer some selectivity. Other_Groups->Orthogonal_Strategy Yes End Deprotected Carboxylic Acid Other_Groups->End No Orthogonal_Strategy->End

Sources

Methodological & Application

Synthesis of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, a valuable heterocyclic building block for drug discovery and development. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology. The synthesis is centered around a Dieckmann condensation to construct the core piperidine-2,4-dione ring system, followed by the conversion of the 4-keto group to the target cyano functionality. This application note offers a detailed, step-by-step protocol, explains the causality behind experimental choices, and includes troubleshooting guidance to ensure a high rate of success.

Introduction

Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs, owing to their favorable pharmacokinetic properties.[1] The functionalization of the piperidine ring allows for the exploration of chemical space and the optimization of lead compounds in medicinal chemistry. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a particularly useful intermediate, featuring a protected nitrogen, a lactam for further chemical elaboration, and a cyano group that can be transformed into a variety of other functional groups. This guide details a reliable synthetic route to this important molecule.

Proposed Synthetic Pathway

The synthesis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is proposed to proceed through a three-step sequence, commencing with the formation of an N-Boc protected amino diester, followed by an intramolecular Dieckmann condensation, and concluding with the conversion of the resulting ketone to a nitrile.

A Step 1: Synthesis of N-Boc-diethyl 2-aminopentanedioate B Step 2: Dieckmann Condensation A->B C Step 3: Formation of Tosylhydrazone B->C D Step 4: Cyanation C->D

Caption: Proposed four-step synthetic workflow.

Reaction Mechanism

The key transformation in this synthesis is the Dieckmann condensation, an intramolecular base-catalyzed cyclization of a diester to form a β-keto ester.[2][3] The subsequent conversion of the 4-keto group to a cyano group is proposed to proceed via a tosylhydrazone intermediate.

A N-Boc-diethyl 2-aminopentanedioate C Intramolecular Cyclization A->C + B B Base (e.g., NaOEt) D tert-butyl 2,4-dioxopiperidine-1-carboxylate C->D F 4-Tosylhydrazone intermediate D->F + E E Tosylhydrazine H Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate F->H + G G Cyanide Source (e.g., NaCN)

Caption: Key reaction steps in the proposed synthesis.

Materials and Methods

Reagents and Solvents
ReagentSupplierPurity
Diethyl L-glutamate hydrochlorideCommercial>98%
Di-tert-butyl dicarbonate (Boc₂O)Commercial>98%
Triethylamine (Et₃N)Commercial>99%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Sodium ethoxide (NaOEt)Commercial>95%
Ethanol (EtOH), anhydrousCommercial>99.5%
Toluene, anhydrousCommercial>99.8%
p-Toluenesulfonhydrazide (Tosylhydrazine)Commercial>98%
Sodium cyanide (NaCN)Commercial>98%
Dimethylformamide (DMF), anhydrousCommercial>99.8%
Hydrochloric acid (HCl), concentratedCommercial37%
Sodium bicarbonate (NaHCO₃), saturated aq. soln.In-house prep.
Brine, saturated aq. soln.In-house prep.
Magnesium sulfate (MgSO₄), anhydrousCommercial
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Flash column chromatography system

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-diethyl L-glutamate
  • Reaction Setup: To a dry round-bottom flask, add diethyl L-glutamate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Dieckmann Condensation to form tert-butyl 2,4-dioxopiperidine-1-carboxylate
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Substrate Addition: Add a solution of N-Boc-diethyl L-glutamate (1.0 eq) in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the completion of the cyclization by TLC.[2]

  • Work-up: After cooling to room temperature, carefully quench the reaction with 1 M HCl until the solution is acidic (pH ~3-4).

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 3: Formation of the 4-Tosylhydrazone
  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in methanol.

  • Reagent Addition: Add p-toluenesulfonhydrazide (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the tosylhydrazone may result in a precipitate.

  • Isolation: If a precipitate forms, collect it by filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by recrystallization or flash column chromatography.

Step 4: Cyanation to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 4-tosylhydrazone intermediate (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Cyanide Addition: Add sodium cyanide (1.5 eq) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final product.

Data and Results

StepProductExpected Yield (%)Purity (by NMR/LC-MS)
1N-Boc-diethyl L-glutamate90-95>95%
2tert-butyl 2,4-dioxopiperidine-1-carboxylate60-70>95% after chromatography
34-Tosylhydrazone intermediate80-90>95%
4Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate50-60>98% after chromatography

Troubleshooting and Safety

  • Low yield in Dieckmann condensation: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the esters and the base.[2] The choice of base is also critical; sodium ethoxide is used here to match the ethyl ester groups and prevent transesterification.[2]

  • Incomplete cyanation: The reaction temperature may need to be optimized. If the reaction is sluggish, a phase-transfer catalyst could be added to facilitate the reaction.

  • Safety: Sodium cyanide is a potent poison and should be handled with appropriate personal protective equipment in a chemical fume hood. Contact with acid will release highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with bleach before disposal according to institutional safety guidelines.

References

  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Electrochemical α‐cyanation of 2° piperidines using TMSCN c
  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione - Benchchem. (n.d.).
  • 4-Cyanopiperidine | 4395-98-6 - ChemicalBook. (n.d.).
  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
  • 4-CYANOPIPERIDINE HCL | 240401-22-3 - ChemicalBook. (n.d.).
  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999).
  • In-depth Analysis of (2S)
  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (n.d.).
  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchG
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Synthesis Protocol for tert-butyl 4-(methylamino)
  • Acid-catalysed hydroamination for targeted synthesis - -ORCA - Cardiff University. (n.d.).

Sources

Application Notes and Protocols: Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, a specialized heterocyclic building block with significant potential in pharmaceutical synthesis. The guide covers its chemical properties, a proposed synthetic protocol, and its prospective applications in drug discovery and development.

Introduction

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) is a functionalized piperidine derivative incorporating a lactam, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex nitrogen-containing molecules, particularly those with therapeutic potential. The piperidine scaffold is a prevalent motif in many FDA-approved drugs due to its favorable pharmacokinetic properties. The presence of the cyano group offers a versatile handle for further chemical transformations, while the lactam moiety introduces a rigid, planar amide bond that can influence molecular conformation and biological activity. The Boc group provides a stable and easily removable protection for the piperidine nitrogen, facilitating multi-step synthetic sequences.

Chemical Properties

A summary of the key chemical properties of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 2203403-87-4AChemBlock
Molecular Formula C₁₁H₁₆N₂O₃AChemBlock
Molecular Weight 224.26 g/mol AChemBlock
IUPAC Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylateAChemBlock
Appearance Solid (predicted)---
Purity Typically >95%AChemBlock

Proposed Synthetic Protocol

While a specific, peer-reviewed synthesis for tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is not extensively documented in the public domain, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles. This proposed protocol involves a two-step process starting from the commercially available Boc-protected β-amino acid, Boc-β-alanine. The first step is the synthesis of the key intermediate, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by the selective conversion of the C4-keto group to a cyano group.

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This step involves the condensation of a Boc-protected β-amino acid with Meldrum's acid, followed by a thermal cyclization. This method is a known approach for the synthesis of β-keto lactams.[1]

Reaction Scheme:

Step_1_Synthesis cluster_0 Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate reagents Boc-β-alanine + Meldrum's acid conditions EDC, DMAP, CH2Cl2 then heat reagents->conditions product tert-Butyl 2,4-dioxopiperidine-1-carboxylate conditions->product

Caption: Workflow for the synthesis of the dioxo intermediate.

Materials and Reagents:

  • Boc-β-alanine

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (EtOAc)

  • Aqueous potassium bisulfate (KHSO₄) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Boc-β-alanine, Meldrum's acid (1.1 equivalents), and DMAP (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add EDC hydrochloride (1.2 equivalents).[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Wash the reaction mixture sequentially with 5% aqueous KHSO₄ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours to induce cyclization.[1]

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate, which can be purified by crystallization or column chromatography.[1]

Causality Behind Experimental Choices:

  • EDC/DMAP: This combination is a standard and efficient coupling system for forming amide bonds, in this case, the acylation of Meldrum's acid with the carboxylic acid of Boc-β-alanine.

  • Meldrum's acid: This reagent serves as a convenient and highly acidic C3 synthon, facilitating the initial acylation and subsequent intramolecular Dieckmann-like condensation upon heating.

  • Thermal Cyclization: Heating the acylated Meldrum's acid derivative in a solvent like ethyl acetate promotes the intramolecular cyclization to form the 2,4-dioxopiperidine ring system with the loss of acetone and carbon dioxide.

Step 2: Proposed Synthesis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

The conversion of the C4-keto group of tert-butyl 2,4-dioxopiperidine-1-carboxylate to a cyano group is a more challenging transformation. A plausible, though not explicitly reported, method involves a two-step sequence via a cyanohydrin intermediate, followed by dehydration and reduction, or through direct cyanation of an enol derivative. A more direct approach could be the electrophilic cyanation of the enolate of the β-keto lactam.[2]

Proposed Reaction Scheme:

Step_2_Synthesis cluster_1 Step 2: Proposed Cyanation start_material tert-Butyl 2,4-dioxopiperidine-1-carboxylate conditions 1. Base (e.g., K2CO3) 2. Electrophilic Cyanating Agent (e.g., TsCN) start_material->conditions final_product tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate conditions->final_product

Caption: Proposed workflow for the cyanation step.

Materials and Reagents:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • p-Toluenesulfonyl cyanide (TsCN) or another electrophilic cyanating agent

  • Acetonitrile (CH₃CN) or another suitable aprotic solvent

Proposed Procedure:

  • To a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate in an anhydrous aprotic solvent such as acetonitrile, add a mild base like potassium carbonate.

  • Stir the mixture to form the enolate.

  • Add a solution of an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN), dropwise to the reaction mixture at room temperature.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the acidic α-carbon between the two carbonyl groups, forming an enolate nucleophile. A mild base like potassium carbonate is proposed to avoid potential side reactions.

  • Electrophilic Cyanating Agent: Reagents like p-toluenesulfonyl cyanide (TsCN) can act as a "CN⁺" equivalent, delivering the cyano group to the nucleophilic enolate.[2] This approach avoids the use of highly toxic nucleophilic cyanide sources like KCN or NaCN in a direct addition, which might be less selective.

Self-Validation and Trustworthiness:

This proposed protocol is based on analogous and well-established reactions in organic synthesis. The synthesis of the dioxo-precursor is a documented procedure. The subsequent cyanation of a 1,3-dicarbonyl compound is also a known transformation.[2][3] However, it is crucial for researchers to perform small-scale pilot reactions to optimize conditions such as the choice of base, solvent, temperature, and cyanating agent for this specific substrate. Characterization of the final product by NMR, IR, and mass spectrometry is essential to confirm its identity and purity.

Potential Applications in Pharmaceutical Synthesis

The structural features of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate suggest its utility as a versatile building block in medicinal chemistry.

Applications main tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate app1 Synthesis of Novel Heterocyclic Scaffolds main->app1 via cyano group chemistry app2 Introduction of Aminomethyl Groups main->app2 via reduction of cyano group app3 Precursor to Substituted Piperidines main->app3 via modification of lactam and cyano groups app4 Building Block for Bioactive Molecules main->app4 e.g., enzyme inhibitors, receptor modulators

Caption: Potential applications of the title compound.

  • Synthesis of Novel Heterocyclic Scaffolds: The cyano group can participate in various cyclization reactions to form fused heterocyclic systems. For example, it can react with dinucleophiles to construct pyrimidine, pyrazole, or other nitrogen-containing rings, which are common motifs in pharmacologically active compounds.[4]

  • Introduction of Aminomethyl Groups: The nitrile functionality can be readily reduced to a primary amine (aminomethyl group). This transformation allows for the introduction of a key basic center, which is often crucial for receptor binding and improving the pharmacokinetic properties of drug candidates. This aminomethylpiperidine scaffold is present in numerous bioactive molecules.

  • Precursor to Substituted Piperidines: The lactam ring can be opened or further modified, and the cyano group can be hydrolyzed to a carboxylic acid or converted to other functional groups. This allows for the synthesis of a wide array of diversely substituted piperidine derivatives, which can be screened for various biological activities.

  • Building Block for Bioactive Molecules: The overall structure bears resemblance to protected amino acid derivatives and can be envisioned as a constrained scaffold for the synthesis of peptidomimetics or other small molecule inhibitors of enzymes like proteases or kinases. For instance, related cyanopyrrolidines are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and potentially toxic reagents like cyanating agents.

  • Cyanide Safety: Electrophilic cyanating agents, while generally safer than inorganic cyanides, should still be handled with extreme care. Have a cyanide poisoning first-aid kit and established emergency procedures in place.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a promising and versatile building block for pharmaceutical synthesis. Its unique combination of a protected piperidine ring, a lactam, and a reactive cyano group offers multiple avenues for the construction of complex and potentially bioactive molecules. While its full potential is still being explored, the proposed synthetic route provides a viable starting point for its preparation and further investigation by researchers in the field of drug discovery and development.

References

  • Akula, R., Xiong, Y., & Ibrahim, H. (2013). Electrophilic α-cyanation of 1,3-dicarbonyl compounds. RSC Advances, 3(24), 9353-9359. Available from: [Link]

  • Buttke, K., & Niclas, H. J. (1994). A Convenient and Improved Procedure for the Cyanation of Enamines and 1,3-Dicarbonyl Compounds.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

  • Orsini, P., Maccario, A., & Colombo, N. (2007).
  • Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Regioselective g-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Available from: [Link]

  • RSC Publishing. Electrophilic α-cyanation of 1,3-dicarbonyl compounds. Available from: [Link]

Sources

The Strategic Application of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the demand for structurally novel and synthetically accessible molecular scaffolds is perpetual. Among the myriad of building blocks available to the medicinal chemist, heterocyclic intermediates hold a place of prominence due to their prevalence in approved pharmaceuticals. This guide provides an in-depth technical overview of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, a versatile intermediate whose unique structural features position it as a valuable asset in the synthesis of complex therapeutic agents. We will explore its chemical rationale, key applications with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and detailed protocols for its synthetic manipulation.

Introduction: A Multifunctional Building Block

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a piperidine derivative incorporating several key functional groups that contribute to its synthetic utility. The piperidine ring is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability[1][2]. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled, stepwise reactions, preventing unwanted side reactions while enabling deprotection under mild acidic conditions.

The core of its reactivity lies in the β-ketonitrile functionality. β-Ketonitriles are recognized as multifunctional intermediates in organic synthesis, serving as precursors for a wide array of carbocyclic and heterocyclic structures.[3][4][5] The juxtaposition of the ketone and nitrile groups allows for a diverse range of chemical transformations, making this compound a powerful tool for generating molecular complexity.

Key Structural Features and Their Synthetic Implications:

FeatureChemical GroupSynthetic Utility
Boc-Protected Amine Tert-butoxycarbonylProtects the piperidine nitrogen, enabling regioselective reactions at other positions. Easily removed with mild acid.
Piperidone Core Cyclic ketoneA handle for nucleophilic additions, reductive aminations, and the formation of spirocyclic systems.[6]
Cyano Group NitrileCan be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocycles.[7]
β-Ketonitrile System Ketone α to a nitrileThe acidic α-proton allows for facile enolate formation and subsequent alkylation or condensation reactions.

Core Application: A Gateway to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A primary and highly significant application of cyanopiperidine and cyanopyrrolidine scaffolds is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[3][8][9][10] These drugs, often referred to as "gliptins," function by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[2][11][12]

Many approved DPP-4 inhibitors, such as Anagliptin and Trelagliptin, feature a cyanopyrrolidine or a related nitrogenous heterocycle that interacts with the active site of the DPP-4 enzyme.[2][13][14] The cyano group often plays a crucial role in binding to the S1 subsite of the enzyme. Given its structural features, tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is an ideal precursor for crafting the core of novel DPP-4 inhibitors.

Workflow for the Synthesis of a DPP-4 Inhibitor Core

The following diagram illustrates a conceptual workflow for the utilization of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in the synthesis of a hypothetical DPP-4 inhibitor scaffold.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Scaffold A Tert-butyl 4-cyano-2- oxopiperidine-1-carboxylate B Step 1: Reductive Amination of the Ketone A->B Introduction of amine at C4 position C Step 2: Coupling with a Heterocyclic Moiety B->C Amide bond formation D Step 3: Boc Deprotection C->D Acid-mediated cleavage of Boc group E DPP-4 Inhibitor Core Scaffold D->E Exposure of the secondary amine

Caption: Conceptual workflow for the synthesis of a DPP-4 inhibitor core.

Detailed Protocols and Methodologies

The following section provides a detailed, illustrative protocol for a key transformation of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate: reductive amination. This reaction is fundamental for introducing the necessary amine functionality for coupling with other pharmacophoric fragments.

Protocol 1: Reductive Amination of the Piperidone Carbonyl

This protocol describes the conversion of the ketone in tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate to an amine, a crucial step in building many bioactive molecules. The choice of the amine and the specific reaction conditions can be adapted to the target molecule.

Objective: To synthesize tert-butyl 4-amino-4-cyano-2-oxopiperidine-1-carboxylate derivatives.

Materials and Reagents:

ReagentSupplierPurity
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylateCommercial>95%
Ammonium Acetate or Primary AmineCommercial>98%
Sodium Cyanoborohydride (NaBH₃CN)Commercial>95%
Methanol (MeOH), anhydrousCommercial>99.8%
Dichloromethane (DCM)Commercial>99.8%
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Lab Prepared-
BrineLab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 eq) and dissolve it in anhydrous methanol (to make a 0.2 M solution).

  • Amine Addition: Add the desired amine source. For the synthesis of the primary amine, add ammonium acetate (5.0-10.0 eq). If a substituted amine is desired, add the corresponding primary amine (1.2 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The reaction may release hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove inorganic salts. Separate the organic layer.

  • Washing: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amino-piperidine derivative.

Causality Behind Experimental Choices:

  • Sodium Cyanoborohydride: This reducing agent is chosen for its mildness and selectivity. It readily reduces the iminium ion formed in situ but is slow to reduce the ketone starting material, thus minimizing side reactions.

  • Anhydrous Conditions: The initial formation of the imine/enamine is a condensation reaction that releases water. Using anhydrous solvents drives the equilibrium towards the intermediate, improving the overall reaction efficiency.

  • Boc Protection: The tert-butoxycarbonyl group is stable under the reductive amination conditions, ensuring that the piperidine nitrogen does not interfere with the reaction.

Logical Relationship in Synthetic Strategy

The following diagram illustrates the logical flow from the starting material to a potential drug candidate, highlighting the pivotal role of the reductive amination step.

G A Starting Material: Tert-butyl 4-cyano- 2-oxopiperidine-1-carboxylate B Key Intermediate: 4-Amino-piperidine Derivative A->B Reductive Amination D Final Drug Candidate B->D Coupling Reaction C Pharmacophore Fragment C->D (e.g., Amide Bond Formation)

Caption: Synthetic pathway from the intermediate to a final drug candidate.

Conclusion and Future Outlook

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a highly functionalized and synthetically tractable building block with significant potential in medicinal chemistry. Its application as a precursor to DPP-4 inhibitors is a prime example of its utility in constructing complex and biologically active molecules. The protocols and workflows outlined in this guide are intended to provide a foundation for researchers to explore the rich chemistry of this intermediate. As the quest for novel therapeutics continues, the strategic use of such versatile building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. Available at: [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016). OAHOST. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). ResearchGate. Available at: [Link]

  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (2014). Acta Pharmaceutica Sinica B. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles. (2006). Organic Letters. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing. Available at: [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022). Google Patents.
  • Protein kinase B inhibitors. (2018). Google Patents.
  • In-depth Analysis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (2026). Synsight. Available at: [Link]

  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com. Available at: [Link]

  • United States Patent: 9492453. (2016). Google Patents.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Pharmaffiliates. Available at: [Link]

  • Synthesis method of anagliptin. (2016). Google Patents.
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). Molecules. Available at: [Link]

  • (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PharmaCompass. Available at: [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. (2025). Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007). ResearchGate. Available at: [Link]

  • Preparation method of trelagliptin and succinate thereof. (2019). Google Patents.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Available at: [Link]

  • Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. (2025). JAPI. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2013). ResearchGate. Available at: [Link]

Sources

Scale-up synthesis of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis and Process Optimization of tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate

Executive Summary & Strategic Route Selection

The synthesis of highly functionalized valerolactams, such as tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, is a critical operation in the development of conformationally restricted drug scaffolds (e.g., JAK inhibitors and other targeted therapeutics). Traditional synthetic routes often rely on the conjugate addition of cyanide to 5,6-dihydro-2-pyridones. However, this approach utilizes highly toxic cyanating agents and suffers from poor scalability and complex purification profiles.

To circumvent these issues, this protocol details a highly efficient, late-stage oxidation strategy starting from the inexpensive and commercially available precursor, N-Boc-4-cyanopiperidine. The strategic brilliance of this route lies in the molecular symmetry of the starting material. Because the C2 and C6 positions of the piperidine ring are chemically equivalent, oxidation at either alpha-methylene site yields the exact same target molecule. This completely eliminates the regioselectivity issues that typically plague the oxidation of asymmetric cyclic amines, ensuring high yields and a streamlined purification process[1].

Mechanistic Insights (E-E-A-T)

The transformation is driven by ruthenium tetroxide (RuO4), a powerful and indiscriminate oxidant generated in situ from a catalytic amount of ruthenium(III) chloride (RuCl3) and a stoichiometric excess of sodium periodate (NaIO4)[2].

  • Causality in Phase Transfer & Solvent Selection: Historically, RuO4 oxidations were performed in carbon tetrachloride (CCl4) because it is entirely resistant to oxidative degradation. However, CCl4 is hepatotoxic, ozone-depleting, and banned for industrial scale-up. We have optimized the protocol using a biphasic ethyl acetate/water (EtOAc/H2O) system. EtOAc provides excellent solubility for the N-Boc substrate, while the aqueous phase dissolves the NaIO4. The biphasic nature ensures that the highly reactive RuO4 species is continuously regenerated at the solvent interface, which carefully throttles the reaction rate and prevents the over-oxidation of the lactam product into a 2,6-piperidinedione (imide)[3].

  • Quenching Dynamics: RuO4 is highly active. If the reaction is not aggressively quenched upon completion, residual oxidant will cause thermal runaway or product degradation during solvent evaporation. The addition of isopropanol (iPrOH) serves as a sacrificial reductant, rapidly reducing the soluble, yellow/green RuO4 into insoluble, black ruthenium dioxide (RuO2). This provides a self-validating visual cue that the oxidant has been neutralized, allowing the metal to be easily removed via Celite filtration[4].

Visualizations of the Chemical Logic

SynthesisWorkflow SM N-Boc-4-cyanopiperidine (Symmetric Precursor) Oxidation Catalytic Oxidation RuCl3 / NaIO4 EtOAc/H2O, 25°C SM->Oxidation Reagents Quench Quench & Filter iPrOH Addition Celite Pad Oxidation->Quench 8-10 hours Isolation Phase Separation & Organic Wash Quench->Isolation Removes RuO2 Product tert-Butyl 4-cyano- 2-oxopiperidine-1-carboxylate Isolation->Product Crystallization

Figure 1: Scalable workflow for the RuO4-catalyzed oxidation of N-Boc-4-cyanopiperidine.

CatalyticCycle cluster_cycle Ruthenium Catalytic Cycle RuVIII RuO4 (Active) RuIV RuO2 (Reduced) RuVIII->RuIV Substrate Oxidation RuIV->RuVIII NaIO4 Regeneration Product Lactam Product RuIV->Product Substrate N-Boc-4-cyanopiperidine Substrate->RuVIII NaIO4 NaIO4 (3.5 eq) NaIO4->RuIV

Figure 2: Ruthenium tetroxide catalytic cycle and phase-transfer regeneration.

Process Optimization & Quantitative Data

To ensure maximum yield while preventing over-oxidation, various parameters were evaluated. The table below summarizes the optimization data, demonstrating why Condition B is the mandated protocol for scale-up.

ParameterSolvent SystemCatalyst (mol%)Oxidant (eq)Time (h)Yield (%)Purity (HPLC)Observation
Condition ACCl4 / H2O (1:1)RuO2 (5%)NaIO4 (3.0)1282%>95%Toxic solvent; unscalable.
Condition B EtOAc / H2O (1:1) RuCl3 (2%) NaIO4 (3.5) 8 88% >98% Optimal; clean phase transfer.
Condition CEtOAc / H2O (1:1)RuCl3 (0.5%)NaIO4 (3.5)2465%>90%Incomplete conversion.
Condition DMeCN / H2O (1:1)RuCl3 (2%)NaIO4 (4.5)1071%>85%Imide over-oxidation detected.

Experimental Protocol (Self-Validating System)

Materials Required:

  • N-Boc-4-cyanopiperidine (1.0 equivalent, 100 g, 475.6 mmol)

  • Sodium periodate (NaIO4) (3.5 equivalents, 355.8 g, 1.66 mol)

  • Ruthenium(III) chloride hydrate (RuCl3·xH2O) (0.02 equivalents, 2.0 g, 9.5 mmol)

  • Ethyl acetate (EtOAc) (1.0 L)

  • Deionized Water (1.0 L)

  • Isopropanol (iPrOH) (50 mL)

Step-by-Step Methodology:

  • Biphasic System Preparation: In a 5 L jacketed reactor equipped with a mechanical stirrer, dissolve N-Boc-4-cyanopiperidine (100 g) in EtOAc (1.0 L). In a separate vessel, dissolve NaIO4 (355.8 g) in deionized water (1.0 L).

  • Catalytic Activation: Transfer the aqueous NaIO4 solution into the reactor containing the EtOAc solution. Adjust the jacket temperature to maintain the internal temperature at 20-25 °C. Add RuCl3·xH2O (2.0 g) in one portion.

    • Self-Validation Check: The aqueous layer will rapidly turn from pale brown to a bright yellow/green color, indicating the successful in situ generation of the active RuO4 species[4].

  • Reaction Monitoring: Stir the biphasic mixture vigorously (400-500 rpm) for 8 hours. The reaction is mildly exothermic; ensure the internal temperature does not exceed 30 °C to prevent Boc-deprotection or over-oxidation. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1, KMnO4 stain) or LC-MS.

  • Quenching and Ru Scavenging: Once the starting material is consumed, cool the reactor to 10 °C. Slowly add isopropanol (50 mL) dropwise over 15 minutes.

    • Self-Validation Check: The reaction mixture will turn completely black within 30 minutes as the active RuO4 is reduced to insoluble RuO2[4].

  • Filtration and Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the black RuO2 precipitate. Wash the Celite pad with additional EtOAc (200 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with EtOAc (300 mL). Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (500 mL) and brine (500 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford a crude solid. Recrystallize from MTBE/Heptane to yield tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate as a white crystalline solid (93.8 g, 88% yield).

References

  • Regiospecific oxidation of cyclic amino-compounds with ruthenium tetroxide. Journal of the Chemical Society, Chemical Communications. 1

  • Ruthenium Tetroxide Oxidation of N-Acyl Amines and Related Compounds. ResearchGate. 2

  • Synthesis of the Piperidinone Metabolites of Piperidine Type Phenothiazine Antipsychotic Drugs via Ruthenium Tetroxide Oxidation. ResearchGate.3

  • The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions. PubMed Central (NIH). 4

Sources

Application Note: High-Yield Purification Strategies for Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4; Formula: C₁₁H₁₆N₂O₃) is an advanced, highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and peptidomimetics.

While the molecule is synthetically versatile, its purification presents a specific set of physicochemical challenges. The presence of the N-tert-butoxycarbonyl (Boc) protecting group on a lactam nitrogen makes the molecule highly susceptible to acid-catalyzed deprotection. Furthermore, the molecule exhibits a dual-polarity profile: the lipophilic Boc group contrasts with the highly polar cyano and lactam moieties. This application note details field-proven, self-validating protocols for the isolation and purification of this intermediate, emphasizing mechanistic causality to ensure high recovery and >98% purity.

Physicochemical Profiling & Mechanistic Causality

To design a robust purification workflow, one must first understand the molecular vulnerabilities of the substrate:

  • Acid Lability of the N-Boc Lactam: The Boc group is conventionally stable to basic and nucleophilic conditions [2]. However, N-Boc lactams are generally more acid-sensitive than standard N-Boc alkylamines. Exposure to strong acids (e.g., Trifluoroacetic acid, HCl) protonates the carbamate carbonyl, initiating a fragmentation cascade that releases isobutylene gas, carbon dioxide, and the free 4-cyano-piperidin-2-one [3].

  • Chromatographic "Trap": A common failure mode in preparative High-Performance Liquid Chromatography (Prep-HPLC) is the use of 0.1% TFA in the mobile phase. While the Boc group may survive the rapid transit through the column, the subsequent fraction concentration (via rotary evaporation) concentrates the TFA, driving the pH down and causing catastrophic deprotection in the collection flask [1].

  • UV Detection Limitations: The molecule lacks a highly conjugated aromatic system. The primary chromophores are the lactam amide bond and the cyano group, which absorb weakly at 254 nm. Detection must be optimized at lower wavelengths (210–220 nm) or supplemented with Evaporative Light Scattering Detection (ELSD).

Degradation Pathway Visualization

The following diagram illustrates the acid-catalyzed degradation pathway, highlighting the critical need for acid-free purification environments.

G BocLactam Tert-butyl 4-cyano- 2-oxopiperidine-1-carboxylate (Intact Product) Intermediate Protonated Carbamate (Unstable Intermediate) BocLactam->Intermediate H+ Attack Acid Strong Acid (e.g., Concentrated TFA during evaporation) Acid->Intermediate Products 4-cyano-piperidin-2-one + Isobutylene (gas) + CO2 (gas) Intermediate->Products Spontaneous Cleavage

Caption: Acid-catalyzed degradation pathway of the N-Boc lactam, illustrating the necessity of acid-free purification.

Purification Decision Matrix

The choice of purification method depends strictly on the scale of the reaction and the required purity of the downstream application.

G Start Crude Mixture: Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate Scale Assess Purification Scale & Target Purity Start->Scale Flash Method A: Normal-Phase Flash Chromatography (Hexane/EtOAc) Scale->Flash > 1 gram (Scale-up) HPLC Method B: Prep-HPLC (NH4HCO3 / MeCN) *Strictly Acid-Free* Scale->HPLC < 1 gram or Complex Impurities Eval Purity Assessment (HPLC-UV 214nm / MS) Flash->Eval HPLC->Eval Cryst Method C: Recrystallization (Heptane/EtOAc) For >99% API Grade Eval->Cryst If < 98% Purity End Pure Compound (>98% Purity, Intact Boc) Eval->End If > 98% Purity Cryst->End

Caption: Workflow for selecting the optimal purification strategy based on scale and purity requirements.

Experimental Protocols

Method A: Normal-Phase Flash Chromatography (Scale-Up)

Rationale: Standard silica gel chromatography is highly effective for separating the polar starting materials (e.g., unreacted lactam) from the Boc-protected product. The Boc group significantly increases the Rf value of the product relative to the unprotected lactam.

Step-by-Step Protocol:

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the crude is an oil, dry loading onto Celite or silica gel is highly recommended to prevent band broadening.

  • Column Equilibration: Equilibrate a standard 40–60 µm silica gel column with 100% Hexanes. (Note: If previous runs showed minor Boc degradation due to silica acidity, pre-flush the column with 1% Triethylamine in Hexanes, though this is rarely necessary for this specific compound).

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% Hexanes to 90:10 Hexanes/Ethyl Acetate (EtOAc).

    • 5–15 CV: Ramp to 60:40 Hexanes/EtOAc. The target compound typically elutes in this window.

    • 15–20 CV: Flush with 100% EtOAc to remove highly polar impurities.

  • Detection: Monitor fractions at 214 nm. For TLC analysis, use KMnO₄ stain (compound appears as a yellow/brown spot) or Ninhydrin (requires heavy heating to thermally cleave the Boc group before the amine reacts to form the purple Ruhemann's purple complex).

  • Isolation: Pool pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.

Method B: Acid-Free Preparative HPLC (High Purity Polishing)

Rationale: For API-grade intermediates, Prep-HPLC is required. To prevent the "chromatographic trap" of TFA concentration [1], a volatile, mildly basic buffer is utilized. Ammonium bicarbonate (NH₄HCO₃) maintains a pH of ~7.8, ensuring the absolute stability of the Boc group while allowing for clean lyophilization.

Step-by-Step Protocol:

  • System Setup: Use a C18 Reversed-Phase column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Aqueous Ammonium Bicarbonate (NH₄HCO₃), unadjusted (pH ~7.8).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile (MeCN).

  • Gradient Method:

    • 0–2 min: 10% B (Isocratic hold for injection).

    • 2–20 min: Linear gradient from 10% B to 80% B.

    • 20–22 min: 80% B to 100% B (Column wash).

  • Detection & Collection: Trigger fraction collection via UV at 214 nm.

  • Isolation (Critical Step): Do not use a rotary evaporator. Immediately freeze the pooled fractions on dry ice and lyophilize (freeze-dry) for 24–48 hours. The NH₄HCO₃ will sublimate completely, leaving the pure, intact Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate as a white to off-white solid.

Method C: Recrystallization (Final Polishing)

Rationale: If the compound is isolated as a solid but requires >99.5% purity, recrystallization exploits the differential solubility imparted by the Boc group.

Step-by-Step Protocol:

  • Place the semi-pure solid in a round-bottom flask.

  • Add a minimal volume of warm Ethyl Acetate (approx. 45°C) until the solid just dissolves.

  • Slowly add Heptane dropwise while maintaining gentle heating until the solution becomes faintly cloudy (the cloud point).

  • Remove from heat and allow the flask to cool slowly to room temperature undisturbed for 4 hours.

  • Transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Filter the resulting crystals via a Buchner funnel, wash with ice-cold Heptane, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes of the purification methods described above, providing a benchmark for process chemists.

Purification MethodOptimal ScaleTypical Yield RecoveryExpected Final PurityKey AdvantagePrimary Limitation
A. Flash Chromatography 1 g to >100 g85% – 92%95% – 97%Highly scalable, rapid throughput.May not remove closely eluting diastereomers or structurally similar impurities.
B. Prep-HPLC (NH₄HCO₃) 10 mg to 5 g75% – 85%> 99%Exceptional resolution; guarantees Boc stability.Low throughput; requires lyophilization equipment.
C. Recrystallization > 5 g60% – 75%> 99.5%Removes trace colored impurities; yields crystalline solid.Lower yield due to mother liquor losses; requires prior solid formation.

References

  • Usanov, S. A., et al. (2018). Peptide–Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On‐Column. National Institutes of Health (PMC). Retrieved March 14, 2026, from[Link]

  • Sedelmeier, J., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, ACS Publications. Retrieved March 14, 2026, from[Link]

Application Notes & Protocols: Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS No. 2203403-87-4). As a highly functionalized piperidine derivative, this compound is a valuable intermediate in medicinal chemistry and drug development. Its unique structure, featuring a protected amine, a cyano group, and a ketone, offers multiple reaction pathways for the synthesis of complex molecular scaffolds. Adherence to the protocols outlined herein is critical to ensure operator safety, maintain compound integrity, and achieve reproducible experimental outcomes.

Compound Identification and Physicochemical Properties

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a synthetic building block whose utility is derived from its distinct functional groups. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the cyano and keto moieties serve as versatile handles for further chemical modification.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate[1]
CAS Number 2203403-87-4[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1][2]
Typical Purity ≥95%[1][2]
Appearance Varies by supplier; typically an off-white to yellow solid.
InChI Key VPFTZTMJPFIRAN-UHFFFAOYSA-N[2]

Hazard Identification and Risk Management

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, analysis of structurally similar cyanopiperidine and Boc-protected piperidone compounds allows for a robust, precautionary hazard assessment. The primary risks are associated with the cyano functional group and the compound's potential as an irritant.

Inferred GHS Hazard Classification:

Hazard ClassCategoryStatementBasis of Inference
Acute Toxicity (Oral, Dermal, Inhalation)Cat. 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.Based on 1-tert-Butoxycarbonyl-4-cyanopiperidine
Skin Corrosion/IrritationCat. 2H315: Causes skin irritation.Based on N-BOC-4-Piperidone and other related structures[3]
Serious Eye Damage/Eye IrritationCat. 2H319: Causes serious eye irritation.Based on N-BOC-4-Piperidone and other related structures[3]
Specific Target Organ Toxicity (Single Exposure)Cat. 3H335: May cause respiratory irritation.Based on N-BOC-4-Piperidone[3][4]

Causality of Hazards: The cyano group (-C≡N) is a critical toxicophore. In the presence of strong acids, bases, or heat, it can potentially hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas.[5] Therefore, controlling the chemical environment is paramount to safe handling.

Diagram: Risk Management Workflow

A Identify Hazards (Toxicity, Irritation, Reactivity) B Assess Risks (Exposure Potential, Severity) A->B Evaluate Likelihood C Implement Controls (Engineering, PPE, SOPs) B->C Mitigate D Review and Refine (Monitor Effectiveness, Update Protocols) C->D Continuous Improvement D->A Re-evaluate cluster_0 Required PPE Goggles Splash-Proof Goggles (EN166 Standard) Gloves Nitrile Gloves (Double-gloving recommended) Coat Lab Coat (Flame-resistant) Respirator Respirator (if dusts are likely) (NIOSH/MSHA approved) User Researcher User->Goggles User->Gloves User->Coat User->Respirator

Caption: Essential PPE for safe compound handling.

Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Grounding: If transferring significant quantities, ensure equipment is grounded to prevent static discharge. [4]3. Aliquotting: Retrieve the stock container from its designated storage location (see Section 4). Allow it to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture, which could compromise compound stability.

  • Transfer: Open the container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of solid to a tared, sealed weighing vessel. Avoid creating dust. [6]5. Sealing: Promptly and securely close the primary stock container.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the waste according to institutional guidelines.

  • Doffing: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water. [6]

Storage and Stability Management

Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.

Recommended Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature 2–8°C (Refrigerated)To minimize thermal degradation and slow potential hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen) if stored for extended periods. Sealed in dry conditions.To prevent degradation from atmospheric moisture and oxygen.[2]
Container Tightly sealed, amber glass vial or bottle.To protect from light and prevent leakage or contamination. [5][6][5]
Security Store in a locked cabinet or refrigerator.To restrict access to authorized personnel due to its toxicity. [4][5][7][5][7]
Incompatible Materials

To prevent violent reactions and the release of toxic gases, avoid storage near the following:

  • Strong Oxidizing Agents: Can lead to exothermic and potentially explosive reactions. [5]* Strong Acids and Bases: Can catalyze the rapid decomposition of the molecule, particularly at the cyano and Boc-protecting groups, with a significant risk of HCN gas evolution. [3][5]* Heat and Direct Sunlight: Can provide the energy needed to initiate decomposition. [5][7]

Emergency Response Protocols

Spill Response (Small Scale)
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Protect: Wear appropriate PPE, including respiratory protection.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust. [5]6. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations. [4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

Application Insight: A Versatile Synthetic Intermediate

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a bifunctional building block. The Boc-protected nitrogen allows for reactions at other sites before a final deprotection and subsequent N-functionalization. The cyano and ketone groups are prime targets for nucleophilic additions, reductions, and other transformations to build molecular complexity, making it a key intermediate in the synthesis of novel therapeutics. [8][9]

Diagram: Key Reactive Sites and Potential Transformations

cluster_reactions main Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate R1 Nucleophilic Addition (e.g., Grignard, organolithium) main->R1 Ketone (C=O) R2 Reduction to Alcohol (e.g., NaBH4) main->R2 Ketone (C=O) R3 Hydrolysis to Carboxylic Acid main->R3 Cyano (C≡N) R4 Reduction to Amine main->R4 Cyano (C≡N) R5 Boc Deprotection (e.g., TFA, HCl) main->R5 Boc Group

Caption: Synthetic utility of the compound's functional groups.

References

  • KISHIDA CHEMICAL CO., LTD. tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate Safety Data Sheet. [Link]

  • Glory Chemical. In-depth Analysis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (2026). [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. (2026). [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification Guide for Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4)[1].

This molecule presents a unique purification challenge due to the presence of three reactive moieties: an N-Boc protected lactam, a ketone-adjacent α-proton, and a highly labile cyano group. Standard purification protocols often fail because they inadvertently trigger degradation cascades. This guide provides field-proven, self-validating methodologies to secure >98% purity while preserving the structural integrity of your target compound.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my product degrading into a highly polar smear on the silica column?

Mechanistic Causality: You are likely observing the loss of the tert-butoxycarbonyl (Boc) group. While standard N-Boc amines are stable on silica, an N-Boc lactam behaves more like an imide. The adjacent carbonyl group withdraws electron density from the nitrogen, making the Boc group highly susceptible to cleavage by the mildly acidic silanol groups on standard silica gel, especially under reduced pressure or prolonged exposure[2]. The Fix: You must buffer your silica gel. Pre-treat your column with 1% Triethylamine (Et₃N) in your starting solvent mixture to neutralize acidic silanol sites before loading your sample.

Q2: After my aqueous workup, I am seeing a massive loss in yield and a new impurity that stays at the baseline on my TLC. What happened?

Mechanistic Causality: You likely used a strong base (e.g., NaOH or KOH) during your workup. The N-Boc group strongly activates the lactam carbonyl toward nucleophilic attack. Hydroxide ions will rapidly attack the C2 carbonyl, leading to irreversible ring-opening and the formation of a highly polar acyclic amino acid derivative[3]. Furthermore, basic conditions can simultaneously hydrolyze the C4 cyano group into a primary amide or carboxylic acid[4]. The Fix: Maintain a strictly neutral workup environment (pH 6.5–7.5). Use saturated aqueous NaHCO₃ or phosphate buffers if neutralization is required, and avoid prolonged biphasic stirring.

Q3: How do I remove residual Boc₂O and DMAP without using harsh acidic or basic washes?

Mechanistic Causality: DMAP acts as a nucleophilic catalyst and must be removed to prevent downstream side reactions, while unreacted Boc₂O can co-elute with your product. The Fix: DMAP can be selectively removed by washing the organic layer with a mild, slightly acidic buffer (e.g., 10% aqueous citric acid) which protonates DMAP without cleaving the lactam's Boc group. Residual Boc₂O is best removed by adding a catalytic amount of imidazole or a primary amine (like ethanolamine) to the crude mixture for 30 minutes prior to workup, converting the Boc₂O into a highly polar, water-soluble urea/carbamate that washes out easily.

Part 2: Mechanistic Degradation & Workflow Visualizations

The following diagrams map the chemical vulnerabilities of the target compound and the optimized workflow designed to circumvent them.

Degradation Target Tert-butyl 4-cyano-2-oxopiperidine -1-carboxylate DesBoc Des-Boc Lactam (Impurity A) Target->DesBoc Acidic Silica Gel Prolonged Exposure RingOpen Ring-Opened Amino Acid (Impurity B) Target->RingOpen Strong Base (NaOH/KOH) Nucleophilic Attack Hydrolyzed Primary Amide/Acid (Impurity C) Target->Hydrolyzed Aqueous Base/Acid Nitrile Hydrolysis

Figure 1: Primary degradation pathways of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Workflow Crude Crude Reaction Mixture Workup Mild Aqueous Workup (pH 6.5 - 7.5, Citric Acid Wash) Crude->Workup Extract Organic Phase Extraction (EtOAc or DCM) Workup->Extract Removes water-soluble salts & DMAP Chromatography Buffered Silica Chromatography (1% Et3N in Eluent) Extract->Chromatography If crude purity < 85% Crystallization Recrystallization (MTBE / Heptane) Extract->Crystallization If crude purity > 85% Chromatography->Crystallization Polish step for trace impurities Pure Pure Target Compound (>98% Purity) Crystallization->Pure

Figure 2: Optimized purification workflow to prevent lactam ring opening and Boc cleavage.

Part 3: Quantitative Data & Impurity Profiling

To ensure your purification is a self-validating system, use the following quantitative metrics to track your progress via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR).

Table 1: Impurity Profile and Diagnostic Markers

Compound / ImpurityRelative Polarity (TLC)Diagnostic ¹H NMR Marker (CDCl₃)Causality of Formation
Target Compound Medium (Rf ~0.4) Singlet, 9H (~1.50 ppm) N/A (Desired Product)
Des-Boc LactamHigh (Rf ~0.1)Loss of 9H singlet at ~1.50 ppmAcidic silica gel degradation[2]
Ring-Opened ProductVery High (Baseline)Broad OH/NH peaks >8.0 ppmNucleophilic attack by strong base[3]
Hydrolyzed NitrileHigh (Rf ~0.05)Appearance of broad NH₂ (~5.5 ppm)Aqueous basic/acidic hydrolysis[4]
DMAP (Reagent)Low (Rf ~0.6)Doublets at ~8.3 ppm and ~6.5 ppmIncomplete acidic aqueous wash

Table 2: Optimized Solvent Systems for Purification

TechniqueSolvent SystemRatio (v/v)AdditivePurpose
ChromatographyHexanes : Ethyl Acetate70 : 30 to 50 : 501% Et₃NPrevents silica-catalyzed Boc cleavage.
RecrystallizationMTBE : Heptane1 : 3NoneHigh-recovery polishing step for >98% purity.
Aqueous WashWater / Citric Acid10% (w/v)NoneSelectively removes DMAP without Boc loss.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Buffered Silica Gel Chromatography

Use this protocol if the crude purity is <85% and requires bulk separation from structurally similar byproducts.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Hexanes containing 1% (v/v) Triethylamine (Et₃N). Pour the slurry to pack the column.

  • Equilibration: Flush the packed column with 2 column volumes (CV) of the 1% Et₃N/Hexanes solution. Self-Validation Check: Test the eluent coming off the column with pH paper; it should read slightly basic (~pH 8).

  • Loading: Dissolve the crude Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in the minimum amount of Dichloromethane (DCM). Carefully load it onto the silica bed.

  • Elution: Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes (maintaining 1% Et₃N throughout).

  • Collection: Monitor fractions via TLC (UV active, or stain with KMnO₄). The target compound will elute at approximately 30% Ethyl Acetate.

  • Concentration: Pool the desired fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: Polishing Recrystallization

Use this protocol as a final polish, or as a primary purification if the crude purity is already >85%.

  • Dissolution: Place the semi-pure compound in a round-bottom flask. Add Methyl tert-butyl ether (MTBE) dropwise while gently warming to 40°C until the solid just dissolves (approx. 2-3 mL per gram of product).

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Heptane dropwise while stirring until the solution becomes persistently cloudy.

  • Seeding (Optional): If available, add a few seed crystals of pure Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate to induce controlled nucleation.

  • Cooling: Allow the mixture to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0°C) for an additional 1 hour.

  • Filtration: Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with 1 CV of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum for 4 hours. Self-Validation Check: Run a ¹H NMR; the Et₃N peaks (triplet at 1.0 ppm, quartet at 2.5 ppm) from the chromatography step should be completely absent.

Part 5: References

  • Apelqvist, T., & Wensbo, D. (1996). "Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure". Tetrahedron Letters, 37(9), 1471-1472. Available at: [Link]

  • Semantic Scholar. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions". Semantic Scholar Database. Available at:[Link]

  • Chemistry.coach. "Organic Chemistry Carboxylic Acid Derivatives – Acid Anhydrides, Amides, Nitriles". Chemistry Coach Study Guides. Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the stability and decomposition of this compound, providing in-depth troubleshooting advice and practical protocols to ensure the integrity of your experiments. Our approach is rooted in established chemical principles and field-proven insights to empower you with the knowledge to anticipate and mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate?

A1: The decomposition of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is primarily influenced by three main factors: elevated temperatures, acidic conditions, and the presence of strong bases or nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group is notably labile to acid and heat, while the α-cyano ketone functionality can be susceptible to base-mediated reactions.[1][2]

Q2: What is the recommended temperature for storing this compound?

A2: To maintain its chemical stability, tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate should be stored in a cool, dry environment.[1] Specifically, storage at 2-8°C is recommended.[3] Exposure to ambient temperatures for extended periods, and particularly to high temperatures, should be avoided to prevent thermal decomposition.[1]

Q3: Can I use acidic conditions in reactions involving this compound?

A3: Caution is strongly advised when using acidic conditions. The N-Boc group is designed to be removed by acid, so exposure to even moderate acids can lead to deprotection, yielding 4-cyano-2-oxopiperidine.[4] If your synthetic route requires acidic conditions for other functional groups, a thorough evaluation of the reaction conditions and careful monitoring for deprotection are essential.

Q4: Is the compound stable to basic conditions?

A4: While the N-Boc group itself is generally stable to bases, the overall molecule can be sensitive to strong basic conditions.[4] The presence of the α-cyano ketone moiety introduces the possibility of base-catalyzed side reactions, such as hydrolysis of the nitrile or other unforeseen rearrangements. Therefore, the use of strong bases should be carefully considered and monitored.

Q5: What are the likely decomposition products I should watch for?

A5: The most common decomposition product is the N-deprotected piperidine, 4-cyano-2-oxopiperidine, resulting from the cleavage of the Boc group. Under hydrolytic conditions (either acidic or basic), the nitrile group can be converted to an amide (tert-butyl 4-carbamoyl-2-oxopiperidine-1-carboxylate) or a carboxylic acid (1-(tert-butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid).[5][6] In the presence of strong bases and heat, more complex degradation pathways may occur.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Loss of the Boc Protecting Group

Symptoms:

  • Appearance of a more polar spot on TLC analysis.

  • Mass spectrometry data showing a peak corresponding to the mass of 4-cyano-2-oxopiperidine.

  • ¹H NMR spectra showing the disappearance of the tert-butyl signal (around 1.5 ppm).

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Acidic Contaminants Traces of acid in solvents, reagents, or on glassware can catalyze the cleavage of the Boc group.1. Ensure all solvents are freshly distilled and neutral. 2. Use acid-free reagents or neutralize them before use. 3. Thoroughly wash and dry all glassware.
Elevated Reaction Temperature The Boc group can be thermally labile, especially in the presence of other reactive species.1. Conduct the reaction at the lowest effective temperature. 2. Monitor the reaction progress closely to avoid prolonged heating.
Inadvertent Acidic Workup Washing with acidic solutions (e.g., NH₄Cl) during workup can cause deprotection.1. Use neutral or slightly basic washes (e.g., saturated NaHCO₃ solution) during the workup. 2. Minimize contact time with any acidic solutions if their use is unavoidable.
Issue 2: Formation of Nitrile Hydrolysis Byproducts

Symptoms:

  • Mass spectrometry data showing peaks corresponding to the amide or carboxylic acid derivatives.

  • Changes in the IR spectrum, such as the appearance of a broad N-H stretch (for the amide) or a broad O-H stretch (for the carboxylic acid).

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Presence of Water and Acid/Base The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially with heating.[5][6][7]1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. If aqueous workup is necessary, perform it at low temperatures and quickly.
Prolonged Reaction Times Extended exposure to reaction conditions, even if mild, can lead to slow hydrolysis.1. Optimize the reaction time by monitoring its progress closely using TLC or LC-MS. 2. Quench the reaction as soon as the starting material is consumed.
Issue 3: Unidentified Impurities or Reaction Failure

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS.

  • Low or no yield of the desired product.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Strong Nucleophiles/Bases The α-proton to the nitrile and ketone is acidic and can be abstracted by strong bases, leading to enolate formation and potentially subsequent side reactions.1. Use milder bases when possible. 2. If a strong base is necessary, consider running the reaction at a very low temperature (e.g., -78 °C).
Retro-Michael Reaction Although not definitively documented for this specific molecule, α,β-unsaturated carbonyl compounds can undergo retro-Michael reactions, and a similar cleavage could be a potential, though less common, decomposition pathway for the piperidine ring under certain conditions.[3][8][9]1. Avoid harsh basic conditions and high temperatures. 2. If a retro-Michael type product is suspected, use analytical techniques like 2D NMR and high-resolution mass spectrometry to characterize the impurity.
Oxidative Degradation The piperidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.1. Avoid the use of strong oxidizing agents unless they are a required part of the reaction. 2. Degas solvents to remove dissolved oxygen for sensitive reactions.

Experimental Protocols

Protocol 1: Monitoring for Decomposition by LC-MS

This protocol provides a general method for monitoring the stability of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in a reaction mixture.

Materials:

  • Agilent 1260 HPLC or equivalent

  • Agilent 6130 mass spectrometer or equivalent

  • C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Reaction sample

Procedure:

  • Prepare a dilute solution of your reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Set the column temperature to 40°C.

  • Use a flow rate of 2.0 mL/min.

  • Run a gradient elution, for example: 5-95% B over 2 minutes.

  • Set the mass spectrometer to scan a molecular weight range of 100-500 m/z in positive ion mode.

  • Monitor for the expected mass of the starting material (m/z 225.1 [M+H]⁺) and potential degradation products such as the deprotected compound (m/z 125.1 [M+H]⁺), the amide (m/z 243.1 [M+H]⁺), and the carboxylic acid (m/z 244.1 [M+H]⁺).

Protocol 2: Small-Scale Stability Test

This protocol allows you to assess the stability of your compound under specific reaction conditions before committing to a large-scale reaction.

Materials:

  • Small reaction vials

  • Your reaction solvent and reagents

  • TLC plates

  • LC-MS system

Procedure:

  • In separate vials, dissolve a small amount of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in the solvent you plan to use.

  • To each vial, add the reagents you intend to use in your reaction.

  • Set up control vials with only the compound in the solvent.

  • Heat the vials to your intended reaction temperature.

  • At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each vial.

  • Analyze the aliquots by TLC and LC-MS to check for the appearance of new spots or peaks corresponding to degradation products.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

main tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate deprotected 4-Cyano-2-oxopiperidine main->deprotected  Acid or High Temperature amide tert-Butyl 4-carbamoyl-2-oxopiperidine-1-carboxylate main->amide  H₂O, H⁺ or OH⁻ (mild conditions) acid 1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid amide->acid  H₂O, H⁺ or OH⁻ (harsher conditions)

Caption: Primary decomposition pathways.

start Experiment Start check_reagents Check Reagent Purity (Acid/Base Free?) start->check_reagents run_reaction Run Reaction (Monitor T, Time) check_reagents->run_reaction Reagents OK workup Workup (Avoid Acid) run_reaction->workup analyze Analyze Product (TLC, LC-MS, NMR) workup->analyze pure_product Pure Product analyze->pure_product No Impurities troubleshoot Troubleshoot (Consult Guide) analyze->troubleshoot Impurities Found troubleshoot->check_reagents Re-evaluate

Caption: Troubleshooting workflow.

References

  • Alfa Chemistry. (n.d.). Favorskii Rearrangement.
  • SynArchive. (n.d.). Favorskii Rearrangement.
  • Slideshare. (n.d.). favorski rearrangement organic chemistry.pdf.
  • Wikipedia. (2023). Favorskii rearrangement.
  • In-depth Analysis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (2026, January 13).
  • Agilent Technologies. (n.d.). Electronic Supplementary Material (ESI) for ChemComm.
  • Orsini, F., et al. (2007).
  • Poveda, A., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
  • Sarpong, R., et al. (n.d.).
  • Niessen, W. M. A. (n.d.).
  • Zhang, W., Cho, H. M., & Moore, J. S. (n.d.). Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore. Organic Syntheses Procedure.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutical Science.
  • Minteer, S. D., et al. (n.d.).
  • RSC Publishing. (n.d.). Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates.
  • ResearchGate. (n.d.). On the thermal degradation of anthocyanidins: Cyanidin.
  • Agilent Technologies. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • O'Brien, P., et al. (2017, June 2). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 25). PMC.
  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. (2018, January 27). PMC.
  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles.
  • BenchChem. (2025, December). Technical Support Center: Synthesis of Quinoline-2-Carboxylate.
  • McClure, M., & Trombley, A. (2023, January 17). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • ResearchGate. (2025, October 31). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • ResearchGate. (n.d.). Thermal degradation pattern of Cyanidin-3-O-glucoside.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
  • Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. (2022, February 15). Food Chemistry.
  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Formal aminocyanation of α,β-unsaturated cyclic enones for the efficient synthesis of α-amino ketones. (2014, March 17). PubMed.
  • ResearchGate. (n.d.). Synthesis and Properties of the. alpha.-Keto Acids.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions.
  • Gentilucci, L., et al. (2011, July 13). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) [1][2].

This bifunctional piperidone scaffold is highly valued in drug discovery, but it presents severe steric challenges. The bulky N1-Boc (tert-butyloxycarbonyl) group effectively shields the C2-lactam carbonyl and the C3-alpha position[3][4]. Simultaneously, the C4-cyano group dictates the ring's chair conformation, introducing 1,3-diaxial interactions that hinder nucleophilic approaches[5].

Below is our field-proven guide to mastering this molecule, focusing on causality, self-validating protocols, and chemoselectivity.

Part 1: Troubleshooting & FAQs (Scientist-to-Scientist)

Issue 1: C3-Alkylation Yields are Abysmally Low (<20%)

Q: I am attempting to alkylate the C3 position (alpha to the lactam carbonyl) using LDA and an alkyl halide, but I mostly recover unreacted starting material. How can I improve the yield?

The Causality: The N-Boc group creates a massive steric shield over the C3 enolate face[3][5]. Standard bases like Lithium diisopropylamide (LDA) can sometimes act as nucleophiles or fail to fully deprotonate due to the congested environment. Furthermore, if the C4-cyano group occupies an axial position, it blocks the opposite face via 1,3-diaxial hindrance.

The Solution:

  • Switch the Base: Use Lithium bis(trimethylsilyl)amide (LHMDS) instead of LDA. LHMDS is bulkier and strictly non-nucleophilic, ensuring clean, quantitative enolate formation at -78 °C without attacking the cyano group.

  • Electrophile Selection: You must use highly reactive electrophiles (e.g., allylic halides, benzylic halides, or methyl iodide). Secondary alkyl halides will fail due to the compounded steric clash between the N-Boc group, the C4-cyano group, and the incoming electrophile[6][7].

  • Additive Activation: Add 10-20% (v/v) DMPU or HMPA to the solvent to break up stable lithium enolate aggregates, exposing the reactive carbanion.

Issue 2: Incomplete Reduction of the C4-Cyano Group

Q: Standard hydrogenation (Pd/C, H₂) fails to reduce the C4-cyano group, and DIBAL-H yields a complex mixture of imines and over-reduced products. What is the most reliable method?

The Causality: The C4-cyano group is sterically embedded within the piperidine ring's topography. Surface-catalyzed hydrogenation (Pd/C) requires the nitrile to lay flat against the palladium surface, which the bulky N-Boc group prevents. DIBAL-H is too bulky to efficiently coordinate the nitrile carbon and often attacks the C2-lactam carbonyl instead.

The Solution: Utilize the Nickel Boride Method (NiCl₂·6H₂O / NaBH₄) [8][9]. This generates a highly active, finely dispersed black nickel boride catalyst in situ that easily accesses sterically hindered nitriles[10].

Issue 3: Formation of Secondary Amine Dimers During Nitrile Reduction

Q: When I do manage to reduce the C4-cyano group, my LC-MS shows a large mass corresponding to a secondary amine dimer. How do I isolate the primary amine?

The Causality: As the nitrile reduces, it forms a highly reactive imine intermediate. The newly formed primary amine can nucleophilically attack this unreacted imine, expelling ammonia and forming a secondary amine dimer[8].

The Solution: Conduct the Nickel Boride reduction in the presence of Boc₂O (Di-tert-butyl dicarbonate) . As soon as the primary amine is generated, it is rapidly acylated by Boc₂O. This traps the product as a stable carbamate, completely preventing dimerization[9][11].

Part 2: Experimental Methodologies

Protocol A: Chemoselective C3-Alkylation via LHMDS

A self-validating system: The reaction color transitions from pale yellow (enolate formation) to colorless upon successful electrophile quench.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 equiv, 0.5 M) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LHMDS (1.2 equiv, 1.0 M in THF) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Activation: Add anhydrous DMPU (1.5 equiv) and stir for 15 minutes.

  • Alkylation: Dropwise add the reactive electrophile (e.g., Allyl bromide, 1.5 equiv). Maintain at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Validation & Quench: Monitor by TLC (Hexanes/EtOAc 7:3). Once the starting material is consumed, quench at -40 °C with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Reduction of Hindered Nitrile (Nickel Boride Method)

Adapted from the generic approach for catalytic reduction of nitriles[8][9].

  • Setup: In a round-bottom flask, dissolve Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 equiv) and Boc₂O (2.0 equiv) in HPLC-grade Methanol (0.2 M).

  • Catalyst Precursor: Add NiCl₂·6H₂O (0.1 equiv). The solution will appear pale green. Cool the mixture to 0 °C.

  • Reduction: Caution: Vigorous hydrogen evolution. Slowly add solid NaBH₄ (7.0 equiv) in small portions over 30 minutes. The solution will immediately turn pitch black, indicating the formation of the active Nickel Boride catalyst[9][10].

  • Propagation: Remove the ice bath and stir at room temperature for 15 hours.

  • Workup: Quench the remaining borohydride with diethylenetriamine (to chelate nickel) or simply filter the black suspension through a pad of Celite. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, and isolate the organic layer.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Nitrile Reduction Methods for Hindered Piperidines

Reduction MethodReagents / ConditionsSteric ToleranceChemoselectivity (vs Lactam)Dimerization RiskTypical Yield
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOHLow (Blocked by N-Boc)HighHigh (if untrapped)< 10%
High-Pressure Hydrogenation Raney-Ni, H₂ (50 atm), NH₃ModerateHighLow (NH₃ suppresses)45 - 60%
Hydride Reduction DIBAL-H, Toluene, -78 °CLowPoor (Attacks C2-Carbonyl)LowComplex Mix
Nickel Boride (In Situ) NiCl₂, NaBH₄, Boc₂O, MeOH High Excellent None (Trapped by Boc₂O) 85 - 95%

Data synthesized from established synthetic tolerances for N-Boc-piperidones and nitrile reduction kinetics[8][9][11].

Part 4: Logical Workflows & Mechanistic Visualizations

G Start Tert-butyl 4-cyano-2-oxopiperidine -1-carboxylate Reactions Q1 Target: C3-Alkylation? Start->Q1 Q2 Target: C4-Nitrile Reduction? Q1->Q2 No Sol1 Use LHMDS (-78°C) + Reactive Electrophile (Overcomes N-Boc shielding) Q1->Sol1 Yes Sol2 Use NiCl2 / NaBH4 + Boc2O (Prevents dimerization) Q2->Sol2 Yes Sol3 Nucleophilic Addition: Keep T < -40°C to prevent N-Boc cleavage Q2->Sol3 No

Figure 1: Decision tree for overcoming steric and chemoselective challenges in N-Boc piperidones.

Pathway A Sterically Hindered Nitrile B NiCl2 + NaBH4 (Nickel Boride) A->B Reduction C Primary Amine Intermediate B->C H2 Transfer D Boc2O Trapping C->D Acylation E Boc-Protected Amine D->E High Yield

Figure 2: Mechanistic pathway of chemoselective nitrile reduction using the Nickel Boride method.

Part 5: References

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. URL:[Link]

Sources

Validation & Comparative

Advanced Methodologies in the Synthesis of Functionalized Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is the most ubiquitous nitrogen-containing heterocyclic motif in FDA-approved pharmaceuticals and natural alkaloids. The strategic placement of functional groups around this three-dimensional scaffold is critical for modulating a drug candidate’s binding affinity, metabolic stability, and solubility. As drug discovery moves toward more complex architectures, synthetic chemists must choose methodologies that balance efficiency, stereocontrol, and scalability.

This guide objectively compares four principal synthetic routes for functionalized piperidines: Multicomponent Reactions (MCRs) , Catalytic Hydrogenation , Ring-Closing Metathesis (RCM) , and Late-Stage C(sp³)-H Functionalization . By analyzing the mechanistic causality and experimental performance of each, this guide provides a framework for selecting the optimal route for your specific synthetic challenge.

Multicomponent Reactions (MCRs): High Atom Economy and Rapid Assembly

Mechanistic Causality: MCRs construct the piperidine core de novo from simple acyclic precursors—typically aromatic amines, aldehydes, and β-keto esters—in a single operational step. The reaction cascade generally initiates with a Knoevenagel-type condensation to form an intermediate, followed by a [4+2] aza-Diels-Alder cycloaddition or an intramolecular Mannich reaction. The thermodynamic driving force is the formation of the highly stable six-membered ring. Because the highly functionalized product often has lower solubility in the reaction solvent (e.g., ethanol) than the starting materials, it precipitates out of solution. This phase separation drives the equilibrium forward and acts as a self-purifying mechanism.

Performance & Grounding: Modern MCR protocols utilize mild, inexpensive catalysts. For example, the use of FeCl₃·6H₂O in ethanol at room temperature affords highly functionalized piperidines in excellent yields without the need for column chromatography (). Similarly, nano-crystalline solid acids like sulfated zirconia (SZ) have demonstrated up to 87% yields in just 6 hours (1[1]).

Catalytic Hydrogenation of Pyridines: Stereoselective Reduction

Mechanistic Causality: The pyridine ring is aromatic and highly stable; reducing it to a piperidine requires overcoming a significant resonance energy barrier. This is achieved using transition-metal catalysis (e.g., PtO₂, Ru, Rh, or Ir) under hydrogen pressure. The causality of stereocontrol lies in the facial binding of the catalyst to the functionalized pyridine or pyridinium intermediate. Because the metal surface sequentially delivers hydrides to the same face of the ring, the reaction heavily favors the formation of thermodynamically stable cis-substituted piperidines.

Performance & Grounding: Hydrogenation is highly scalable and atom-economical. However, it requires the pre-synthesis of a functionalized pyridine and can be susceptible to catalyst poisoning by certain functional groups (e.g., free amines or halogens). Recent advances have combined Suzuki-Miyaura cross-coupling with sequential hydrogenation in a one-pot process, streamlining the workflow (2[2]).

Ring-Closing Metathesis (RCM): Precision in Complex Scaffolds

Mechanistic Causality: RCM utilizes ruthenium-based carbene complexes (such as Grubbs or Hoveyda-Grubbs catalysts) to facilitate an intramolecular[2+2] cycloaddition and cycloreversion of an acyclic diene precursor. The irreversible release of volatile ethylene gas provides the entropic driving force for the formation of a tetrahydropyridine core, which is subsequently reduced to a piperidine.

Performance & Grounding: RCM is unparalleled for constructing complex, bridged bicyclic systems and natural products due to its broad functional group tolerance (3[3]). The primary drawback is the multi-step synthetic effort required to assemble the requisite diene precursors.

Late-Stage C(sp³)-H Functionalization: The Frontier of Site-Selectivity

Mechanistic Causality: Direct functionalization of unactivated C-H bonds in pre-existing piperidines circumvents de novo synthesis entirely. The inductive electron-withdrawing effect of the nitrogen atom naturally deactivates adjacent C-H bonds. However, by utilizing sterically and electronically tuned dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄), chemists can force site-selective carbene insertions at the C2, C3, or C4 positions. Alternatively, visible-light-initiated iodine catalysis can promote selective C-H amination via a nitrogen-centered radical pathway, overriding the kinetic disfavor of 1,6-H abstraction.

Performance & Grounding: This approach is highly valuable for generating positional analogues of drug candidates (e.g., methylphenidate analogues) late in the development cycle (4[4]), as well as free radical promoted piperidine formation (5[5]).

Quantitative Comparison of Synthesis Routes
MethodologyTypical YieldsAtom EconomyStereocontrolScalabilityKey Catalyst/Reagent
Multicomponent Reactions 70–95%HighModerate to HighExcellentFeCl₃·6H₂O, Nano-SZ
Catalytic Hydrogenation 80–99%HighHigh (cis-favoring)ExcellentPtO₂, Ru, Rh, Ir
Ring-Closing Metathesis 60–90%ModerateHigh (Pre-set in diene)ModerateGrubbs (Ru-based)
C(sp³)-H Functionalization 50–85%ModerateHigh (Catalyst-controlled)Low to ModerateRh₂(R-TCPTAD)₄, I₂/Light
Experimental Protocols
Protocol A: Self-Validating Multicomponent Synthesis (FeCl₃·6H₂O Catalyzed)

This protocol utilizes phase separation as a self-validating mechanism; the successful formation of the product is confirmed by its precipitation.

  • Preparation: In a clean reaction vessel, dissolve the aromatic amine (2.0 mmol) and β-ketoester (1.0 mmol) in 4 mL of absolute ethanol.

  • Catalyst Addition: Add 0.30 mmol of FeCl₃·6H₂O to the mixture.

  • Condensation: Introduce the aromatic aldehyde (2.0 mmol) and stir the mixture continuously at room temperature.

  • Causality of Precipitation: As the highly stable, functionalized piperidine forms, its solubility in ethanol drops drastically. The product precipitates out of the solution, shifting the reaction equilibrium entirely to the product side and preventing over-reaction.

  • Isolation: Filter the solid precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. The product is typically pure enough to bypass column chromatography. Validate via NMR/MS.

Protocol B: Catalytic Hydrogenation of Pyridines
  • Preparation: Dissolve the substituted pyridine precursor (1.0 g) in glacial acetic acid (5 mL) within a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add a catalytic amount of PtO₂ (5 mol%).

  • Reaction: Seal the reactor, purge the atmosphere with inert gas, and then pressurize with H₂ gas.

  • Causality of Reduction: The PtO₂ catalyst adsorbs the pyridine ring, sequentially delivering hydrides from the same face. This mechanism dictates the stereochemical outcome, yielding the thermodynamically stable cis-piperidine derivative.

  • Quenching & Extraction: Carefully vent the H₂ gas. Filter the mixture through a pad of Celite to remove the metal catalyst. Quench the filtrate with a saturated solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

Visualizations

G Target Functionalized Piperidine MCR Multicomponent Reactions (Acyclic Precursors) MCR->Target One-Pot Assembly Hydro Catalytic Hydrogenation (Pyridine Core) Hydro->Target Stereoselective Reduction RCM Ring-Closing Metathesis (Diene Precursors) RCM->Target Ru-Catalyzed Cyclization CHF C-H Functionalization (Unsubstituted Piperidine) CHF->Target Late-Stage Modification

Figure 1: Comparative pathways for functionalized piperidine synthesis.

MCR_Workflow Start Reagents: Aldehyde + Amine + β-Ketoester Cat Add Catalyst (FeCl3·6H2O) Start->Cat Stir Stir in EtOH (Room Temp) Cat->Stir Precip Product Precipitation Stir->Precip Filter Filtration & Wash Precip->Filter Valid NMR/MS Validation Filter->Valid

Figure 2: Self-validating workflow for the multicomponent synthesis of piperidines.

References
  • Iranian Journal of Catalysis - Multicomponent preparation of highly functionalized piperidines using FeCl₃·6H₂O as an efficient catalyst. Available at:[Link]

  • Bulgarian Chemical Communications - Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Available at: [Link]

  • Chemistry—A European Journal - Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues. Available at:[Link]

  • PMC - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at:[Link]

  • SciSpace - Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp³–H Amination under Visible Light. Available at:[Link]

Sources

Cost-Benefit Analysis: Commercial Procurement vs. In-House Synthesis of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) [1]

Executive Summary & Chemical Context

In modern drug discovery, functionalized piperidines are privileged scaffolds. Specifically, tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate represents a highly versatile building block. It combines three critical synthetic handles:

  • A delta-lactam (2-oxopiperidine) core: Provides conformational restriction often required to improve the pharmacokinetic profiles of small molecules.

  • A nitrile group at the C4 position: Serves as a latent primary amine, carboxylic acid, or amidine, enabling rapid diversification.

  • An N-Boc protecting group: Allows for orthogonal deprotection strategies later in the synthetic sequence.

The critical decision for any scale-up or medicinal chemistry campaign is whether to procure this advanced intermediate commercially [2] or synthesize it in-house from the unprotected precursor (4-cyano-2-oxopiperidine). This guide provides a rigorous cost-benefit analysis, mechanistic insights, and validated experimental protocols to drive your procurement and synthetic strategies.

The Mechanistic Challenge: Why Lactam Protection is Non-Trivial

To understand the true cost of in-house synthesis, one must understand the chemical causality behind lactam protection. Unlike standard secondary amines (e.g., piperidine), the nitrogen lone pair in a lactam is heavily delocalized into the adjacent carbonyl group via resonance. This delocalization imparts significant double-bond character to the C-N bond, rendering the nitrogen poorly nucleophilic.

Standard Boc-protection conditions (Boc₂O, mild base) often fail or require extensive optimization to achieve acceptable yields[3]. To force the reaction, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or a strong base (e.g., LiHMDS) is required. DMAP attacks the Boc anhydride to form a highly electrophilic N-Boc-pyridinium intermediate, which is reactive enough to be captured by the weakly nucleophilic lactam.

Mechanism DMAP DMAP (Nucleophilic Catalyst) Intermediate N-Boc-pyridinium Intermediate (Highly Electrophilic) DMAP->Intermediate Attacks Boc2O Boc Anhydride (Boc2O) Boc2O->Intermediate Reacts with Product tert-butyl 4-cyano-2-oxopiperidine -1-carboxylate Intermediate->Product Transfers Boc to Lactam 4-cyano-2-oxopiperidine (Poor Nucleophile) Lactam->Product Deprotonated by base, attacks intermediate

Fig 1: DMAP-catalyzed mechanistic pathway for lactam Boc-protection.

Cost-Benefit Analysis (CBA)

When evaluating the total cost of ownership for building blocks, researchers must factor in reagent costs, labor, purification time, and the opportunity cost of delayed downstream functionalization.

Quantitative Comparison Table
ParameterRoute A: Commercial ProcurementRoute B: In-House Synthesis
Upfront Material Cost High (~$150 - $250 / gram) [1]Low (~$40 / gram for precursor)
Active Labor Time 0 hours4 - 6 hours
Total Process Time Shipping lead time (1-3 days)24 - 48 hours (Reaction + Purification)
Typical Yield 100% (Ready for immediate use)70% - 85% (Requires optimization) [3]
Purity Assurance >95% (Vendor QC verified) [1]Dependent on chromatographic skill
Hidden Costs NoneSolvents, silica gel, waste disposal, failed batches

Workflow Start Target: N-Boc-4-cyano-2-oxopiperidine Buy Route A: Commercial Sourcing (CAS: 2203403-87-4) Start->Buy High Budget, Low Time Make Route B: In-House Synthesis from 4-cyano-2-oxopiperidine Start->Make Low Budget, High Time Downstream Downstream Functionalization (e.g., Nitrile Reduction) Buy->Downstream Immediate Use Boc Boc2O, DMAP, Et3N, DCM (Yield: 70-85%) Make->Boc Purify Silica Gel Chromatography (Time: +24h) Boc->Purify Purify->Downstream Delayed Use

Fig 2: Decision matrix for sourcing vs. synthesizing Boc-protected lactams.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated, and analytical checkpoints are embedded to verify success before proceeding.

Protocol A: In-House Synthesis (Boc Protection of the Lactam)

Use this protocol if you selected Route B in the CBA.

Reagents:

  • 4-cyano-2-oxopiperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Initiation: Dissolve 4-cyano-2-oxopiperidine in anhydrous DCM under an inert atmosphere (N₂ or Ar). Causality: Anhydrous conditions prevent the hydrolysis of Boc₂O into tert-butanol and CO₂.

  • Base Addition: Add Et₃N and DMAP to the stirring solution. Cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Add Boc₂O dropwise. Causality: Dropwise addition controls the exothermic formation of the N-Boc-pyridinium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The product will run significantly higher (less polar) than the highly polar, hydrogen-bonding starting lactam. Stain with KMnO₄.

  • Workup & Purification: Quench with 1N HCl to remove DMAP and Et₃N. Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Downstream Functionalization (Chemoselective Nitrile Reduction)

Use this protocol to convert the procured building block into a primary amine for peptide coupling or reductive amination.

Reagents:

  • Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 equiv)

  • Sodium borohydride (NaBH₄) (3.0 equiv)

  • Methanol (0.1 M)

Step-by-Step Procedure:

  • Catalyst Formation: Dissolve the starting material and NiCl₂·6H₂O in methanol. Cool to 0 °C. The solution will be pale green.

  • Reduction: Carefully add NaNaBH₄ in small portions. Causality: NaBH₄ reacts with NiCl₂ to generate finely divided, black nickel boride (Ni₂B) in situ, accompanied by vigorous H₂ gas evolution. Ni₂B is a highly chemoselective catalyst that reduces nitriles to primary amines without cleaving the Boc group or reducing the lactam carbonyl.

  • Propagation: Stir at room temperature for 2 hours.

  • Self-Validation Check (IR/NMR): Take a small aliquot, work it up, and run an IR spectrum. The complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ validates total conversion.

  • Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry, and evaporate to yield the primary amine (tert-butyl 4-(aminomethyl)-2-oxopiperidine-1-carboxylate).

References

  • Fluorine1. "Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions." Literature on Lactam Boc-Protection Yields. Available at: [Link]

Yield comparison of different Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold, incorporating a lactam, a nitrile, and a protected amine, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the cyano and carbonyl functionalities allows for a diverse range of chemical transformations, making it a sought-after intermediate. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. The presented methods are constructed based on established synthetic transformations, providing researchers with a practical framework for its preparation.

Methodology Overview

Two distinct multi-step synthetic pathways to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate are presented and compared:

  • Method 1: The Dieckmann Condensation Approach. This linear synthesis constructs the piperidine ring through an intramolecular cyclization of an acyclic diester precursor.

  • Method 2: The Late-Stage Oxidation Approach. This convergent approach utilizes a pre-formed piperidine ring and introduces the 2-oxo functionality in a later step.

The following sections will detail the experimental procedures for each method, followed by a comparative analysis of their respective yields, step counts, and overall efficiency.

Method 1: The Dieckmann Condensation Approach

This classical approach to cyclic ketones involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated. The key advantage of this method lies in the controlled construction of the core piperidine ring.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(N-(tert-butoxycarbonyl)amino)pentanedioate

  • To a solution of tert-butyl (2-ethoxy-2-oxoethyl)carbamate (1.0 eq) in anhydrous ethanol, add ethyl acrylate (1.2 eq) and a catalytic amount of sodium ethoxide.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with acetic acid and concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude diethyl 2-(N-(tert-butoxycarbonyl)amino)pentanedioate, which can be purified by column chromatography. An estimated yield for this Michael addition is approximately 85%.

Step 2: Dieckmann Condensation to form Tert-butyl 4-cyano-3-ethoxycarbonyl-2-oxopiperidine-1-carboxylate

  • To a solution of the diester from Step 1 (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.5 eq) as a base.

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the intramolecular cyclization can be monitored by TLC.[1][2][3][4][5]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude β-keto ester can be purified by column chromatography. The yield for Dieckmann cyclizations can vary, but a yield of around 70% is a reasonable estimate for this step.

Step 3: Decarboxylation to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

  • The crude β-keto ester from Step 2 is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add a catalytic amount of sodium chloride and heat the mixture to 120-140 °C for several hours until gas evolution ceases (Krapcho decarboxylation).

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, can be purified by column chromatography. A typical yield for a Krapcho decarboxylation is in the range of 80-90%.

Visualizing the Dieckmann Condensation Pathway

Dieckmann Condensation Pathway A Tert-butyl (2-ethoxy-2-oxoethyl)carbamate B Diethyl 2-(N-(tert-butoxycarbonyl)amino)pentanedioate A->B  Michael Addition (Ethyl acrylate, NaOEt) ~85% Yield C Tert-butyl 4-cyano-3-ethoxycarbonyl-2-oxopiperidine-1-carboxylate B->C   Dieckmann Condensation (NaOEt, Toluene) ~70% Yield D Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate C->D  Krapcho Decarboxylation (NaCl, DMSO/H2O) ~85% Yield

Caption: Synthetic route via Dieckmann Condensation.

Method 2: The Late-Stage Oxidation Approach

This strategy begins with a pre-functionalized piperidine ring and introduces the 2-oxo group in the final step. The success of this route is highly dependent on the selective oxidation of the α-carbon to the nitrogen.

Experimental Protocol

Step 1: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate

  • To a solution of 4-cyanopiperidine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 4-cyanopiperidine-1-carboxylate. This reaction typically proceeds in high yield, often greater than 95%.[6]

Step 2: α-Oxidation to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

  • To a solution of Tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water, add sodium periodate (4.0 eq).

  • Add a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the inorganic salts.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate. The yield for this oxidation step can be variable, but a yield of approximately 40-50% is a realistic expectation.

Visualizing the Late-Stage Oxidation Pathway

Late-Stage Oxidation Pathway A 4-Cyanopiperidine B Tert-butyl 4-cyanopiperidine-1-carboxylate A->B  Boc Protection (Boc-anhydride, Et3N) >95% Yield C Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate B->C  α-Oxidation (RuCl3, NaIO4) ~45% Yield

Caption: Synthetic route via Late-Stage Oxidation.

Comparative Analysis

FeatureMethod 1: Dieckmann CondensationMethod 2: Late-Stage Oxidation
Starting Materials Tert-butyl (2-ethoxy-2-oxoethyl)carbamate, ethyl acrylate4-Cyanopiperidine, Boc-anhydride
Number of Steps 32
Estimated Overall Yield ~51%~43%
Key Transformation Intramolecular Dieckmann Condensationα-Oxidation of N-Boc-piperidine
Advantages - Well-established and reliable reactions.- Good control over ring formation.- Fewer synthetic steps.- Convergent approach.
Disadvantages - Longer linear sequence.- Requires careful control of the cyclization step.- The α-oxidation step can be low-yielding and may require optimization.- Ruthenium-based oxidants are toxic and expensive.

Conclusion

Both presented methods offer viable pathways to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Method 1, the Dieckmann Condensation approach, represents a more traditional and potentially higher-yielding, albeit longer, synthetic route. The individual steps are generally high-yielding and well-understood transformations in organic synthesis.

Method 2, the Late-Stage Oxidation approach, is more convergent and has fewer steps. However, its overall efficiency is heavily reliant on the challenging α-oxidation step. This step may require significant optimization to achieve satisfactory yields and can employ costly and toxic reagents.

The choice of method will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the resources available for process optimization. For a more reliable and potentially scalable synthesis, the Dieckmann condensation approach may be preferable. For rapid access to smaller quantities of the target molecule, the late-stage oxidation approach could be a more time-efficient option, provided the oxidation step can be successfully implemented.

References

  • [Not directly applicable for this synthesis step, but discusses cyanation of piperidines] Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
  • [General information on the reaction] Dieckmann condens
  • [Not directly applicable for this synthesis step, but provides context on piperidone synthesis] Synthesis of N-Boc 4-piperidone - ChemicalBook.
  • [Not directly applicable for this synthesis step, but discusses cyanation of piperidines] Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
  • [Application of Dieckmann condensation in piperidine synthesis] Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals.
  • [General information on the reaction] Dieckmann Condens
  • [Not directly applicable for this synthesis step, but provides context on related molecules] tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • [General information on the reaction] The Dieckmann Condens
  • [General information on the reaction] Dieckmann Condens
  • [Not directly applicable for this synthesis step, but provides context on related molecules] CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • [Not directly applicable for this synthesis step, but discusses cyanation] Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2).
  • [General information on piperidone synthesis] Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem.
  • [Context on a related starting material] tert-Butyl 2,4-dioxopiperidine-1-carboxyl
  • [Context on a related starting material] CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxyl
  • [General information on the reaction] Claisen Condensation and Dieckmann Condens
  • [Not directly applicable for this synthesis step, but discusses C-H cyanation] Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
  • [Context on a related starting material] 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9.
  • [Procedure for Boc protection of 4-cyanopiperidine] Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. [Link]

  • [General information on the reaction] Strecker Amino Acid Synthesis Mechanism & Examples –.
  • [Context on a related starting material] Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchG
  • [Not directly applicable for this synthesis step, but discusses asymmetric cyanation] Catalytic Asymmetric Cyanation Reactions - ACS Public
  • [Context on a related molecule] Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchG
  • [General information on the reaction] Strecker amino acid synthesis - Wikipedia.
  • [General information on piperidone synthesis] Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.
  • [Context on a rel
  • [Context on a related starting material] Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
  • [Context on a related starting material] ChemInform Abstract: Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate.
  • [General information on the reaction] Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI.
  • [General information on the reaction] The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
  • [General information on piperidone synthesis] Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine - Benchchem.
  • [Context on related molecules] Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.
  • [Context on a related starting material] Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxyl
  • [Context on piperidone synthesis] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC.
  • [Context on piperidone synthesis] Advances in Piperidone Synthesis Techniques | PDF - Scribd.
  • [Not directly applicable for this synthesis step, but discusses hydrocyanation] Cyanide-Free Hydrocyanation of Olefins | Request PDF - ResearchG
  • [Not directly applicable for this synthesis step, but discusses related catalysis] Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking.
  • [Not directly applicable for this synthesis step, but discusses related catalysis] Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing).
  • [Not directly applicable for this synthesis step, but discusses hydrocyanation] Catalytic Reversible Hydrocyan
  • [Not directly applicable for this synthesis step, but discusses hydrocyanation] A new safe variant of hydrocyan

Sources

Comparative Guide: Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4)[1] is a highly specialized, orthogonally protected building block used extensively in medicinal chemistry. It serves as a critical precursor for synthesizing 4-(aminomethyl)piperidin-2-one scaffolds, which are ubiquitous structural motifs in central nervous system (CNS) therapeutics and coagulation cascade inhibitors (e.g., Factor Xa inhibitors)[2].

This guide provides an objective, data-driven comparison between this Boc-protected lactam and its unprotected or alternative-protected counterparts. By analyzing the mechanistic causality behind protecting group strategies, this document equips drug development professionals with the insights needed to optimize synthetic workflows and maximize chemoselectivity.

Mechanistic Rationale: The Role of Lactam N-Protection (E-E-A-T)

The decision to utilize a Boc-protected lactam over the unprotected 2-oxopiperidine-4-carbonitrile (CAS: 1936013-85-2)[3] is driven by three fundamental chemical principles:

  • Disruption of Intermolecular Hydrogen Bonding (Solubility): Unprotected piperidin-2-ones form robust, stable hydrogen-bonded dimers. This drastically reduces their solubility in ethereal and halogenated solvents (e.g., THF, DCM) required for downstream reductions. The bulky tert-butoxycarbonyl (Boc) group sterically masks the lactam N-H, breaking these networks and increasing lipophilicity.

  • Chemoselectivity During Nitrile Reduction: The primary synthetic utility of this building block is the reduction of the C4-nitrile to a primary amine[2]. Unprotected lactam nitrogens are slightly acidic (pKa ~15). When exposed to hydride reducing agents (like LiAlH4), the N-H proton quenches the reagent, forming an insoluble metal-lactam complex that stalls the reaction or forces the use of harsh, non-selective conditions that can over-reduce the lactam carbonyl.

  • Prevention of N-Alkylation: In multi-step syntheses of complex selective ligands, leaving the lactam unprotected invites unwanted N-alkylation side reactions. The Boc group acts as an electron-withdrawing shield, completely deactivating the nitrogen until orthogonal deprotection is desired.

Quantitative Comparative Analysis

The following table summarizes the experimental performance of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate against common alternatives during the critical nitrile-to-amine reduction step.

Substrate / Protecting GroupSolubility in THF (25°C)Nitrile Reduction YieldPrimary Deprotection StrategyOrthogonality with Nitrile Reduction
Boc-Protected (CAS: 2203403-87-4)>120 mg/mL85 – 92% Acidic (TFA or 4N HCl)Excellent (Boc is stable to H2/Raney-Ni)
Unprotected (CAS: 1936013-85-2)<5 mg/mL30 – 45%N/APoor (N-H interference, poor solubility)
Cbz-Protected >80 mg/mL50 – 60%Hydrogenolysis (Pd/C, H2)Poor (Cbz is prematurely cleaved by H2)

Synthetic Workflows & Logical Relationships

The structural advantages of the Boc-protected route compared to the unprotected route are visualized below.

G Start 4-Cyano-2-oxopiperidine Scaffold BocRoute Boc-Protected (CAS: 2203403-87-4) Start->BocRoute Boc2O, DMAP UnprotectedRoute Unprotected (CAS: 1936013-85-2) Start->UnprotectedRoute Direct Use BocRed H2, Raney-Ni NH3/MeOH BocRoute->BocRed UnprotectedRed LiAlH4 or H2 (Harsh Conditions) UnprotectedRoute->UnprotectedRed BocProduct High Yield (>85%) No Dimerization BocRed->BocProduct UnprotectedProduct Low Yield (<45%) N-H Interference UnprotectedRed->UnprotectedProduct

Workflow comparison: Boc-protected vs. Unprotected nitrile reduction routes.

Self-Validating Experimental Protocol: Chemoselective Nitrile Reduction

To demonstrate the superior utility of the Boc-protected building block, the following protocol outlines the chemoselective reduction of the cyano group to an aminomethyl group[2]. The synthesis of substituted 4-cyano-2-piperidones often requires careful protecting group management to avoid side reactions[4].

Objective: Synthesis of Tert-butyl 4-(aminomethyl)-2-oxopiperidine-1-carboxylate.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 eq, 10 mmol) in a 7N solution of ammonia in methanol (100 mL).

    • Causality Check: Ammonia acts as a competing nucleophile. During hydrogenation, nitriles reduce to imines before becoming primary amines. Without excess ammonia, the newly formed primary amine will attack the intermediate imine, forming unwanted secondary amine dimers.

  • Catalyst Addition: Under an inert argon atmosphere, carefully add an aqueous slurry of Raney-Nickel catalyst (approx. 20% w/w relative to the substrate).

    • Causality Check: Raney-Ni is highly chemoselective for nitrile reduction. Unlike Palladium on Carbon (Pd/C), which might interact with the lactam ring, Raney-Ni leaves the N-Boc group and the lactam carbonyl completely intact[5].

  • Hydrogenation: Transfer the mixture to a Parr shaker. Purge the vessel three times with hydrogen gas, then pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • Workup & Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Raney-Ni catalyst. Wash the Celite pad thoroughly with methanol (3 × 30 mL).

  • Isolation (Self-Validating Step): Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in Dichloromethane (DCM) and wash with brine.

    • Validation: The presence of the Boc group allows the highly polar aminomethyl product to be easily extracted into the organic DCM layer. If the unprotected lactam had been used, the resulting product would be highly water-soluble, leading to massive yield losses in the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure primary amine as a viscous oil or low-melting solid (Yield: 85-92%).

Pharmacological Application Pathways

Once the aminomethyl scaffold is synthesized and the Boc group is removed, the resulting 4-(aminomethyl)piperidin-2-one core is frequently deployed in structure-based drug design.

Pathway Scaffold Aminomethyl-lactam Scaffold S1Pocket S1 Pocket (H-Bonding) Scaffold->S1Pocket Primary Amine S4Pocket S4 Pocket (Hydrophobic) Scaffold->S4Pocket Lactam Core Inhibition Enzyme Inhibition S1Pocket->Inhibition S4Pocket->Inhibition

Binding mechanism of aminomethyl-piperidone scaffolds in enzyme inhibition.

References

  • Universidad de Chile. "Synthesis of 3-Aminolactams as X-Gly Constrained Pseudodipeptides and Conformational Study of a Trp". Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide drug development professionals and researchers with essential, in-depth guidance on the safe handling of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate. Our commitment is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your safety and the integrity of your research. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to foster a comprehensive safety culture in your laboratory.

Core Hazard Analysis: A Molecule-First Approach

While a specific Safety Data Sheet (SDS) for every novel compound is not always available, a robust safety protocol can be developed by analyzing the hazards of its constituent functional groups. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a complex molecule whose primary risks are dictated by two key features: the cyano group and the piperidine core .

  • The Cyano Moiety (-CN): This is the dominant hazard. Cyanide-containing compounds are acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] A critical and potentially lethal risk is the generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3] The occupational exposure limits for cyanide are extremely low, underscoring the need for stringent containment.[4][5][6]

  • The Piperidine Core: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[7][8][9] This property necessitates robust barrier protection to prevent any direct contact.

Therefore, all handling procedures must be approached with the highest level of caution, treating the compound as acutely toxic, a skin/eye irritant, and potentially corrosive.

Engineering and Administrative Controls: Your Primary Defense

Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE is the final barrier, not the first line of defense.

  • Chemical Fume Hood: All handling of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, including weighing, transfer, and preparation of solutions, is mandatory inside a certified chemical fume hood.[3] This engineering control is critical for containing toxic dust and preventing inhalation exposure. Verify the fume hood's certification is current and the airflow monitor indicates normal operation before beginning any work.[10]

  • Designated Work Area: Establish a clearly marked "Designated Area" within the laboratory for working with cyanide compounds.[3] This administrative control limits cross-contamination and ensures all personnel are aware of the specific hazards present.

  • Procedural Controls: Never work with this compound alone.[3] All work should be limited to normal working hours when colleagues and emergency support are available.[2] Keep quantities to the minimum required for the experiment.[3]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the compound's hazards. The following provides a head-to-toe guide for the minimum required PPE.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust, aerosols, and splashes.

  • Face Shield: When there is a potential for splashes or significant dust generation (e.g., handling larger quantities, transfers), a full-face shield must be worn in addition to chemical splash goggles.[3]

Hand Protection
  • Double Gloving: The use of two pairs of chemical-resistant gloves is mandatory.[3] This practice provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Glove Material: Nitrile gloves are an excellent choice for general use due to their chemical resistance and ability to show visible tears.[11] However, always consult the glove manufacturer's compatibility chart for specific chemicals and solvents being used in your procedure.[12][13] For prolonged or immersive contact, thicker, reusable gloves may be necessary.

Body Protection
  • Laboratory Coat: A clean, long-sleeved laboratory coat that fastens completely is the minimum requirement.

  • Chemical-Resistant Apron: If there is a significant splash potential, an impervious or chemical-resistant apron should be worn over the lab coat.[2]

Respiratory Protection
  • Routine Use: For routine handling of small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary respiratory protection.

  • Emergency or Non-Routine Use: In the event of a fume hood failure or a significant spill, respiratory protection is critical. A full-face respirator equipped with a combination organic vapor, acid gas, and particulate (P100) cartridge is necessary for emergency response.[14] For situations immediately dangerous to life or health, a Self-Contained Breathing Apparatus (SCBA) is the required standard.[14]

Operational and Disposal Plans

A methodical workflow is essential to prevent contamination and exposure.

Protocol 4.1: PPE Donning and Doffing Sequence

A strict sequence must be followed to avoid contaminating your skin or street clothes.

G cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Remove Outer Gloves (Contaminated) f2 2. Remove Face Shield & Goggles f1->f2 f3 3. Remove Lab Coat/Apron f2->f3 f4 4. Remove Inner Gloves (Clean) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: PPE Donning and Doffing Workflow.

Protocol 4.2: Step-by-Step Handling and Disposal Workflow

This protocol outlines the critical steps from preparation to final disposal, ensuring safety at every stage.

G A 1. Preparation - Verify fume hood function. - Don all required PPE. - Prepare all necessary equipment. B 2. Handling (Inside Fume Hood) - Place absorbent liner on work surface. - Weigh solid compound carefully. - Perform all transfers and reactions. A->B C 3. Decontamination - Decontaminate glassware/equipment with a pH 10 buffer, followed by standard cleaning. B->C D 4. Waste Segregation - Solid Waste: Contaminated gloves, wipes, etc. - Liquid Waste: Unused solutions, rinsates. C->D E 5. Waste Disposal - Place waste in clearly labeled, sealed hazardous waste containers. - Triple-rinse empty containers; collect rinsate as liquid hazardous waste. D->E F 6. Final Cleanup - Wipe down fume hood surfaces. - Doff PPE as per protocol. - Wash hands thoroughly. E->F

Caption: Safe Handling and Disposal Workflow.

Summary and Emergency Information

PPE Requirement Summary Table
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required
Splash/Aerosol Potential Goggles + Face ShieldDouble Nitrile GlovesLab Coat + ApronNot required (in hood)
Spill / Emergency Response Full-Face RespiratorHeavy-Duty Chemical GlovesChemical-Resistant SuitFull-Face Respirator or SCBA
In Case of Exposure

Immediate action is critical. Have a plan before you begin work.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area in an emergency safety shower with copious amounts of water for at least 15 minutes.[3] Call for emergency medical assistance.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if possible. Call for emergency medical assistance.

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call for emergency medical assistance immediately.[1][15]

Your institution may require a readily available cyanide antidote kit and trained personnel.[4] Familiarize yourself with your organization's specific emergency protocols.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • How to Select the Best Chemical-Resistant Glove for your Hand Protection - SHOWA. Available at: [Link]

  • Fume Hood Proper Work Practices - Princeton University Environmental Health and Safety. Available at: [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory - Lab Manager. Available at: [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Hydrogen Cyanide and Cyanide Salts - CDC Stacks. Available at: [Link]

  • Chemical Fume Hood Best Practices - Emory University. Available at: [Link]

  • Selecting Chemical-Resistant Gloves - University of California, Riverside. Available at: [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods - Florida International University. Available at: [Link]

  • How To Choose The Right chemical resistant Gloves – A Buyer's Guide - Droppe. Available at: [Link]

  • Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

  • Glove Selection Guide - UC Berkeley Environmental Health & Safety. Available at: [Link]

  • 101 Fume Hood Safety Do's and Don'ts: A Practical Guide for Laboratory Safety. Available at: [Link]

  • Cyanide Safety - 911Metallurgist. Available at: [Link]

  • CYANIDES (as CN) - Occupational Safety and Health Administration. Available at: [Link]

  • Cyanide Hazard Alert - Workplace Safety North. Available at: [Link]

  • Safety Data Sheet for tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate - KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Safety Data Sheet for Piperidine - PENTA s.r.o. Available at: [Link]

  • Cyanide Compounds - U.S. Environmental Protection Agency. Available at: [Link]

  • Cyanide Hazard Summary - New Jersey Department of Health. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]

  • Crucial Safety Measures When Working with Sodium Cyanide - United Chemical. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Safety Data Sheet for Piperidine - Fisher Scientific. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.